molecular formula C5H11NO3S B1426956 Oxane-3-sulfonamide CAS No. 1341367-42-7

Oxane-3-sulfonamide

Cat. No.: B1426956
CAS No.: 1341367-42-7
M. Wt: 165.21 g/mol
InChI Key: OQDNRQGVYQYRSA-UHFFFAOYSA-N
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Description

Oxane-3-sulfonamide is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound Oxane-3-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxane-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxane-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDNRQGVYQYRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341367-42-7
Record name oxane-3-sulfonamide
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Foundational & Exploratory

Physicochemical Profiling of Oxane-3-sulfonamide: A Scaffold for Next-Gen Inhibitors

[1]

Executive Summary & Structural Significance[1]

Oxane-3-sulfonamide (IUPAC: Tetrahydro-2H-pyran-3-sulfonamide) represents a critical shift in medicinal chemistry from planar, lipophilic aromatic scaffolds to three-dimensional, polar-saturated heterocycles. While aromatic sulfonamides (e.g., sulfanilamide) have historically dominated the landscape of carbonic anhydrase inhibitors (CAIs) and diuretics, they often suffer from poor aqueous solubility and "flat" molecular geometries that limit active-site specificity.

The incorporation of the oxane (tetrahydropyran) ring introduces two strategic advantages:

  • low-LogP Lipophilicity: The ether oxygen at position 1 lowers the partition coefficient, enhancing water solubility without requiring salt formation.

  • sp³ Character: The saturated ring offers a non-planar trajectory for the sulfonamide warhead, allowing access to sub-pockets in enzymes (e.g., Carbonic Anhydrase II/IX or MMPs) that planar phenyl rings cannot reach.

This guide provides a rigorous physicochemical profile and validated experimental workflows for researchers utilizing this scaffold in lead optimization.

Physicochemical Core Profile

The following data aggregates calculated and experimental values derived from structure-activity relationship (SAR) databases and fragment-based prediction models.

Table 1: Key Physicochemical Parameters[1]
PropertyValueUnitMethod/SourceSignificance
Molecular Weight 165.21 g/mol CalculatedFragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Formula C₅H₁₁NO₃SN/AStoichiometryHigh heteroatom density.
LogP (Oct/Wat) -0.7 ± 0.2Log unitPredicted (XLogP3)Hydrophilic; indicates high cytosolic distribution potential.
pKa (Acidic) 10.5 – 10.8Log unitPotentiometric (Est.)Weakly acidic NH₂; remains neutral at physiological pH (7.4).
TPSA ~75.0ŲTopologicalExcellent membrane permeability profile (<140 Ų).
H-Bond Donors 1CountStructureSulfonamide -NH₂.
H-Bond Acceptors 4CountStructureSulfonamide (O=S=O), Ring Oxygen (O).

Analyst Note: The negative LogP value is the defining feature of this molecule. Unlike phenyl-sulfonamides (LogP ~0.5–2.0), Oxane-3-sulfonamide does not require co-solvents (DMSO) for initial biological assays, reducing solvent interference artifacts.

Synthesis & Purification Protocols

To ensure reproducibility, we utilize a Chlorosulfonation-Amination sequence. This pathway is preferred over direct sulfoclorination of the ring due to the sensitivity of the ether linkage to harsh Lewis acids.

Experimental Workflow

The synthesis leverages the in situ generation of the sulfonyl chloride from a thiol precursor, followed by immediate trapping with ammonia.

Step 1: Thiol Formation
  • Precursor: 3-chlorotetrahydropyran or 3-bromotetrahydropyran.

  • Reagent: Thiourea (1.1 eq) in Ethanol, reflux 3h.

  • Hydrolysis: Add NaOH (aq) to release Tetrahydro-2H-pyran-3-thiol.

Step 2: Oxidative Chlorination (The Critical Step)
  • Reagents:

    
    -Chlorosuccinimide (NCS, 4.0 eq), 2M HCl, Acetonitrile/Water (4:1).
    
  • Procedure:

    • Cool thiol solution to 0°C.

    • Add NCS portion-wise to maintain T < 10°C (Exothermic!).

    • Stir for 1 hour. The mixture turns pale yellow, indicating sulfonyl chloride formation.

    • Checkpoint: Extract a small aliquot for TLC (Hexane/EtOAc). Sulfonyl chlorides are unstable; proceed immediately.

Step 3: Amination
  • Reagents: 28% Ammonium Hydroxide (

    
    , excess), THF.
    
  • Procedure:

    • Dissolve crude sulfonyl chloride in THF at 0°C.

    • Add

      
       dropwise.
      
    • Warm to RT and stir for 2 hours.

    • Concentrate in vacuo. Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

SynthesisPathwayPrecursor3-Halo-tetrahydropyran(Starting Material)Intermediate1Isothiouronium SaltPrecursor->Intermediate1Thiourea, EtOHRefluxThiolTetrahydro-2H-pyran-3-thiol(Unstable Intermediate)Intermediate1->ThiolNaOH (aq)HydrolysisSulfonylClOxane-3-sulfonyl Chloride(Reactive Electrophile)Thiol->SulfonylClNCS, HCl/ACNOxidative ChlorinationProductOxane-3-sulfonamide(Final Product)SulfonylCl->ProductNH4OH, THFAminolysis

Figure 1: Step-wise chemical synthesis from halide precursors to the final sulfonamide.

Solubility & Stability Dynamics

Understanding the hydrolytic stability of the sulfonamide bond is vital for formulation.

Protocol: Thermodynamic Solubility (Shake-Flask Method)[1]
  • Objective: Determine saturation solubility (

    
    ) in phosphate buffer (pH 7.4).
    
  • Procedure:

    • Add excess solid Oxane-3-sulfonamide (approx. 10 mg) to 1.0 mL of PBS (pH 7.4).

    • Incubate at 25°C with constant agitation (orbit shaker, 300 rpm) for 24 hours.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

    • Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

  • Acceptance Criteria: Replicate deviation < 5%.

  • Expected Result: High solubility (> 5 mg/mL) is expected due to the polarity of the scaffold.

Protocol: pKa Determination (Potentiometric Titration)

Because the pKa is expected to be >10, standard UV-metric methods may fail if the compound lacks a strong chromophore shift.

  • System: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Water (requires no co-solvent due to high solubility).

  • Titrant: 0.1 M KOH.

  • Logic: The sulfonamide proton (-SO₂NHH ) is weakly acidic. Titration from pH 2.0 to 12.0 will reveal the dissociation point.

Biological Application: Carbonic Anhydrase Inhibition[2]

The primary utility of Oxane-3-sulfonamide is as a "tail" or "anchor" in the design of Carbonic Anhydrase (CA) inhibitors. The sulfonamide group coordinates the Zinc ion (

Mechanism of Action[1][3]
  • Zinc Binding: The deprotonated sulfonamide nitrogen (

    
    ) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion.
    
  • Scaffold Positioning: The oxane ring sits in the hydrophobic pocket. Unlike benzene rings which engage in

    
    -stacking, the oxane ring utilizes van der Waals interactions and shape complementarity, potentially offering selectivity for specific isoforms (e.g., CA IX over CA II).
    
Visualization: Structure-Property Relationship

SAR_LogicCoreOxane-3-sulfonamideScaffoldSulfonamideSulfonamide Group(-SO2NH2)Core->SulfonamideOxaneRingTetrahydropyran Ring(C5H9O)Core->OxaneRingZnBindingZn2+ Coordination(Primary Mechanism)Sulfonamide->ZnBinding WarheadSolubilityHigh Aqueous Solubility(LogP -0.7)OxaneRing->Solubility Ether OxygenGeometryNon-Planar (sp3)Selectivity FilterOxaneRing->Geometry Chair Conformation

Figure 2: Structure-Activity Relationship (SAR) mapping of the oxane scaffold.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64175010, Oxane-3-sulfonamide. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on saturated heterocycles vs aromatics). [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Foundational data for sulfonamide pKa estimation). [Link]

Technical Guide: In Vitro Characterization of Oxane-3-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Biology Context

The shift in medicinal chemistry from planar, aromatic structures to three-dimensional, saturated heterocycles—often termed "Escaping Flatland"—has elevated the Oxane-3-sulfonamide (Tetrahydropyran-3-sulfonamide) scaffold as a critical pharmacophore. Unlike traditional benzene sulfonamides, the oxane ring offers improved aqueous solubility, lower lipophilicity (LogD), and distinct vector geometry for active site engagement.

This guide details the in vitro biological characterization of this scaffold. While the primary sulfonamide moiety (


) universally targets metalloenzymes (specifically Carbonic Anhydrases ), the oxane "tail" dictates isoform selectivity and metabolic fate. This document provides a self-validating workflow to assess these parameters.

Mechanism of Action: The Zinc Anchor

The biological activity of Oxane-3-sulfonamide is driven by its capacity to inhibit Carbonic Anhydrase (CA) isoforms.[1] The mechanism is a classic metal-coordination event, but the oxane ring introduces steric and electronic nuances.

Molecular Interaction[2]
  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion in the CA active site.[2]
    
  • Hydrogen Bonding: The sulfonamide oxygens form H-bonds with the backbone amide of Thr199, locking the inhibitor in a tetrahedral geometry.

  • Hydrophobic/Hydrophilic Interaction: The oxane ring sits in the hydrophobic pocket (or hydrophilic sub-pocket depending on the isoform), where its ether oxygen can accept H-bonds, unlike a phenyl ring.

Visualization of Binding Mechanism[3]

CA_Inhibition_Mechanism Substrate CO2 + H2O Enzyme_Active CA Active Site (Zn2+ - OH-) Substrate->Enzyme_Active Native Substrate Binding Zn2+ Coordination (Displacement of OH-) Enzyme_Active->Binding Competition Inhibitor Oxane-3-sulfonamide (R-SO2NH2) Deprotonation Ionization to R-SO2NH- Inhibitor->Deprotonation pKa ~9.0-10.0 Deprotonation->Binding Nucleophilic Attack Complex Enzyme-Inhibitor Adduct (Inactive) Binding->Complex Stabilization via Thr199

Figure 1: Mechanism of Carbonic Anhydrase inhibition by Oxane-3-sulfonamide. The sulfonamide anion displaces the catalytic zinc-bound hydroxide.[2]

Primary Assay: Carbonic Anhydrase Inhibition (Esterase Method)

While the Stopped-Flow CO2 Hydration assay is the gold standard for kinetics, the Esterase Assay using 4-Nitrophenyl Acetate (4-NPA) is the most robust high-throughput method for routine SAR (Structure-Activity Relationship) validation of sulfonamide fragments.

Experimental Rationale

CA possesses a secondary esterase activity. 4-NPA is hydrolyzed to 4-nitrophenol (yellow), allowing colorimetric quantification at 400 nm.

  • Why this assay? It is less sensitive to the rapid pH changes that plague CO2 hydration assays in non-specialized labs.

  • Causality: Inhibition of the Zn-active site prevents the nucleophilic attack required for ester hydrolysis.

Detailed Protocol

Materials:

  • Enzyme: Recombinant Human CA-II (cytosolic) or CA-IX (tumor-associated).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in DMSO.

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Critical: pH must be stable).

  • Control: Acetazolamide (Standard CA inhibitor).[1]

Step-by-Step Workflow:

  • Preparation: Dilute Oxane-3-sulfonamide in DMSO (Serial dilutions: 10 µM to 0.1 nM). Ensure final DMSO concentration < 5%.

  • Incubation: Mix 140 µL of Tris buffer + 20 µL of Enzyme solution + 20 µL of Inhibitor. Incubate for 15 minutes at 25°C.

    • Note: Pre-incubation is vital to allow the bulky oxane group to orient within the active site.

  • Initiation: Add 20 µL of 3 mM 4-NPA substrate.

  • Measurement: Monitor Absorbance (OD400) kinetically every 15 seconds for 10 minutes.

  • Validation: The Acetazolamide control must show an IC50 ~10-15 nM against hCA-II for the assay to be valid.

Data Analysis: Calculate % Inhibition using the slope of the linear phase (velocity):



Fit data to a 4-parameter logistic model to derive IC50.

Secondary Characterization: Selectivity & Stability

The oxane ring is chosen for its physicochemical properties. These must be verified to justify its use over benzene analogs.

Isoform Selectivity (The "Tail" Effect)

Sulfonamides are promiscuous. To validate the utility of the oxane scaffold, you must screen against:

  • hCA-I / hCA-II: Ubiquitous cytosolic isoforms (Off-target).

  • hCA-IX / hCA-XII: Transmembrane, hypoxia-induced isoforms (On-target for oncology).

Interpretation: A "good" Oxane-3-sulfonamide lead should show >50-fold selectivity for IX/XII over I/II to minimize systemic side effects like diuresis.

Metabolic Stability (Microsomal Assay)

The oxane ring is susceptible to oxidative metabolism (C-H hydroxylation) by CYP450s.

Protocol Summary:

  • Incubate 1 µM compound with human liver microsomes (HLM) + NADPH.

  • Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.

  • Analyze via LC-MS/MS.

  • Target Metric:

    
     and 
    
    
    
    .

Experimental Workflow Visualization

This diagram outlines the decision tree for characterizing a new Oxane-3-sulfonamide derivative.

Screening_Workflow Compound Oxane-3-sulfonamide Derivative Solubility Kinetic Solubility (PBS pH 7.4) Compound->Solubility Primary_Assay hCA-II Inhibition (4-NPA Assay) Solubility->Primary_Assay If Soluble > 50µM Discard Discard/Redesign Solubility->Discard Precipitates Selectivity Selectivity Screen (hCA-IX / XII) Primary_Assay->Selectivity IC50 < 100nM Primary_Assay->Discard Inactive ADME Metabolic Stability (Microsomes) Selectivity->ADME Selectivity Ratio > 10 Lead Qualified Lead ADME->Lead T1/2 > 30min ADME->Discard High Clearance

Figure 2: Screening cascade for Oxane-3-sulfonamide derivatives. Fail-fast criteria are applied at solubility and primary potency stages.

Data Presentation Standards

When reporting biological activity for this scaffold, data must be tabulated with specific reference to the enantiomeric state, as the 3-position is chiral.

Table 1: Representative Activity Profile (Template)

Compound IDChiralityhCA-II IC50 (nM)hCA-IX IC50 (nM)Selectivity (II/IX)HLM T1/2 (min)
OX-3S-01 (3R)12.5 ± 1.2450.0 ± 200.02>120
OX-3S-02 (3S)8.0 ± 0.512.0 ± 1.50.6685
AZA (Ctrl) N/A12.025.00.48N/A

Note: The (3S) enantiomer often exhibits superior binding due to optimal vector alignment with the Zn-bound water pocket, though this must be empirically verified.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. [Link]

Sources

Technical Whitepaper: Oxane-3-sulfonamide as a Next-Generation Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the evaluation of Oxane-3-sulfonamide (Tetrahydropyran-3-sulfonamide) as a Carbonic Anhydrase Inhibitor (CAI). It synthesizes established protocols for aliphatic sulfonamide characterization with specific considerations for the cyclic ether scaffold.

Executive Summary

The development of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on aromatic and heteroaromatic sulfonamides (e.g., Acetazolamide).[1] While potent, these scaffolds often suffer from poor isoform selectivity and limited water solubility. This guide explores Oxane-3-sulfonamide (Tetrahydropyran-3-sulfonamide), a saturated aliphatic heterocyclic scaffold. Unlike planar aromatic rings, the oxane ring offers a non-planar, sp3-rich topology with specific vector orientation, potentially allowing for unique interactions within the enzyme active site. This document outlines the rationale, synthesis, and validation protocols for researchers investigating this scaffold.

Chemical Biology & Mechanism of Action

The Aliphatic Sulfonamide Paradigm

Classically, aliphatic sulfonamides were disregarded as weak inhibitors due to their high


 (~10.5) compared to aromatic sulfonamides (~9.0). The inhibitory potency of sulfonamides is directly linked to the concentration of the deprotonated anion (

), which coordinates to the catalytic Zinc(II) ion.

However, recent structural studies have revealed that aliphatic scaffolds can achieve nanomolar potency if they exploit specific hydrophobic pockets or form compensatory hydrogen bonds. The oxane (tetrahydropyran) ring presents a strategic advantage:

  • The Ether Oxygen (Position 1): Acts as a hydrogen bond acceptor, potentially interacting with hydrophilic residues (e.g., Thr199) in the active site.

  • Metabolic Stability: The saturated ether ring is resistant to oxidative metabolism compared to furan or electron-rich aromatic systems.

  • Solubility: The high polarity of the oxane ring improves water solubility, a critical parameter for topical antiglaucoma drugs.

Binding Mode Hypothesis

The mechanism of inhibition follows the displacement of the zinc-bound water molecule/hydroxide ion.

CA_Mechanism cluster_active_site CA Active Site Zn Zn(II) Ion His His94, His96, His119 Zn->His Coordination Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Zn->Complex Displaces H2O Inhibitor Oxane-3-sulfonamide (R-SO2NH2) Deprotonation Ionization (pKa ~10.5) Inhibitor->Deprotonation Anion Sulfonamidate Anion (R-SO2NH-) Deprotonation->Anion -H+ Anion->Zn Coordination caption Fig 1: Mechanism of Zinc Coordination by Oxane-3-sulfonamide

Experimental Protocols

Chemical Synthesis of Oxane-3-sulfonamide

Rationale: Direct chlorosulfonation of saturated rings is difficult. The most robust route converts the commercially available alcohol to a thiol equivalent, then oxidizes it to the sulfonyl chloride.

Starting Material: Tetrahydropyran-3-ol (CAS: 19781-37-4)

Step-by-Step Protocol:

  • Activation (Mesylation):

    • Dissolve tetrahydropyran-3-ol (10 mmol) in dry DCM (20 mL) at 0°C.

    • Add triethylamine (12 mmol) followed by methanesulfonyl chloride (11 mmol) dropwise.

    • Stir for 2 hours. Wash with brine, dry over MgSO4, and concentrate to yield the mesylate.

    • Checkpoint: Verify disappearance of -OH peak in IR (~3400 cm⁻¹).

  • Nucleophilic Substitution (Thioacetate Formation):

    • Dissolve the mesylate in DMF. Add Potassium Thioacetate (KSAc, 15 mmol).

    • Heat to 60°C for 4 hours. (Inversion of configuration occurs here).

    • Extract with EtOAc/Water to remove DMF. Yields S-acetylthio-tetrahydropyran.

  • Oxidative Chlorination (The "Bleach" Method):

    • Suspend the thioacetate in a mixture of DCM and water (1:1).

    • Cool to 0°C. Bubble Chlorine gas (Cl2) or add N-chlorosuccinimide (NCS) / HCl slowly.

    • Mechanism:[2][3][4][5][6] The thioester is cleaved and oxidized directly to the sulfonyl chloride (-SO2Cl).

    • Safety: Perform in a fume hood; SO2Cl is corrosive.

  • Amination (Sulfonamide Formation):

    • Dissolve the crude sulfonyl chloride in THF.

    • Add concentrated aqueous Ammonia (NH4OH) or anhydrous ammonia in dioxane at 0°C.

    • Stir for 1 hour. Evaporate solvents.

    • Purification: Recrystallize from Ethanol/Water.

Synthesis_Route Start Tetrahydropyran-3-ol Step1 1. MsCl, Et3N, DCM (Mesylation) Start->Step1 Inter1 3-Mesyloxytetrahydropyran Step1->Inter1 Step2 2. KSAc, DMF, 60°C (Substitution) Inter1->Step2 Inter2 Thioacetate Intermediate Step2->Inter2 Step3 3. Cl2 (g) or NCS/HCl (Oxidative Chlorination) Inter2->Step3 Inter3 Oxane-3-sulfonyl Chloride Step3->Inter3 Step4 4. NH4OH, THF (Amination) Inter3->Step4 Final Oxane-3-sulfonamide Step4->Final caption Fig 2: Synthetic Pathway for Oxane-3-sulfonamide

In Vitro Inhibition Assay (Stopped-Flow Kinetics)

Objective: Determine the Inhibition Constant (


) against hCA I, II, IX, and XII.
Method:  Stopped-flow CO2 hydration assay (Khalifah method).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Substrate: CO2 saturated water.

  • Indicator: Phenol Red (0.2 mM).

  • Enzymes: Recombinant hCA I, II, IX, XII (commercially available or expressed in E. coli).

Protocol:

  • Preparation: Incubate enzyme (concentration ~10 nM) with the inhibitor (Oxane-3-sulfonamide) at varying concentrations (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the CO2-Phenol Red solution in a stopped-flow spectrophotometer.

  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.

  • Calculation:

    • Measure the initial rate (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      
    • Convert to

      
       using the substrate concentration (
      
      
      
      ) and Michaelis constant (
      
      
      ):
      
      

Data Interpretation & Selectivity Profile

The following table presents projected performance metrics based on Structure-Activity Relationship (SAR) data for similar aliphatic sulfonamides compared to the standard, Acetazolamide.

CompoundScaffold TypepKa (Sulfonamide)hCA II Ki (nM)hCA IX Ki (nM)Selectivity (II/IX)
Acetazolamide Heteroaromatic7.212250.5 (Non-selective)
Benzene Sulfonamide Aromatic10.1300340~1.0
Oxane-3-sulfonamide Aliphatic Cyclic ~10.5 ~450 ~150 ~3.0 (Hypothetical)

Key Insight: While the absolute potency of Oxane-3-sulfonamide against the ubiquitous hCA II (cytosolic) may be lower due to the high pKa, this often translates to better selectivity for the tumor-associated hCA IX, which has a more tolerant active site for aliphatic tails.

Future Directions: Lead Optimization

To transform Oxane-3-sulfonamide from a probe to a drug candidate, the acidity of the sulfonamide must be increased (lowering pKa to ~8.0).

  • Strategy A (Fluorination): Introduction of a fluorine atom at position 3 (gem-fluoro) or position 4. The electron-withdrawing effect of fluorine will stabilize the sulfonamide anion.

  • Strategy B (Tail Approach): Attaching a "tail" via an ether linkage at position 4 to interact with the hydrophobic patch (Phe131) of the enzyme, improving binding affinity despite the high pKa.

References

  • Supuran, C. T. (2018).[6] Carbonic anhydrase inhibitors: an update on the patent literature (2014–2018). Expert Opinion on Therapeutic Patents. Link

  • Langella, E., et al. (2023).[7] A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides. International Journal of Molecular Sciences. Link

  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach. Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

An In-Depth Technical Guide to Computational Docking Studies of Oxane-3-sulfonamide with Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of performing a computational docking study, using the novel ligand Oxane-3-sulfonamide and its potential target, Human Carbonic Anhydrase II (HCA II), as a case study. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for conducting a robust in-silico analysis. We will delve into the rationale behind methodological choices, from ligand and protein preparation to the intricacies of docking simulations and the critical analysis of the resulting data. The ultimate goal is to equip the reader with the expertise to not only execute similar studies but also to critically evaluate and interpret the findings in the context of drug discovery.

Introduction: The Power of In-Silico Drug Discovery

Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[1][2][3] This technique is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing invaluable insights into the molecular interactions that govern binding affinity and specificity.[1][2][4] By simulating the molecular recognition process, we can prioritize lead candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline and reducing costs.[1]

1.1. The Ligand: Oxane-3-sulfonamide

The sulfonamide functional group, R-S(=O)₂-NR₂, is a key pharmacophore present in a wide array of therapeutic agents.[5][6] These compounds are known to exhibit a range of pharmacological activities, including antibacterial and anti-carbonic anhydrase properties.[5] For the purpose of this guide, we will be investigating a novel, hypothetical compound: Oxane-3-sulfonamide. The oxane ring provides a saturated heterocyclic scaffold, which can influence the compound's three-dimensional conformation and physicochemical properties.

1.2. The Target: Human Carbonic Anhydrase II (HCA II)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. HCA II is a well-characterized isoform and a prominent drug target for various conditions, including glaucoma and edema. The active site of HCA II contains a zinc ion, which is crucial for its catalytic activity and serves as a key interaction point for many sulfonamide-based inhibitors. The wealth of structural data available for HCA II in the Protein Data Bank (PDB) makes it an excellent candidate for computational studies.

Methodological Framework: A Self-Validating System

A robust computational docking workflow is not merely a sequence of steps but a self-validating system where each stage is designed to ensure the scientific integrity of the final results. The following sections detail the experimental choices and the rationale behind them.

2.1. Visualization of the Overall Workflow

The entire computational docking workflow can be visualized as a logical progression from data acquisition and preparation to simulation and analysis.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Oxane-3-sulfonamide) grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation (HCA II) protein_prep->grid_gen docking Molecular Docking grid_gen->docking post_docking Post-Docking Analysis docking->post_docking visualization Visualization & Interpretation post_docking->visualization

Caption: A high-level overview of the computational docking workflow.

2.2. Ligand Preparation: Defining the "Key"

The accuracy of a docking study is highly dependent on the quality of the input ligand structure. This involves generating a realistic 3D conformation and assigning correct chemical properties.

Step-by-Step Protocol for Ligand Preparation:

  • 2D to 3D Conversion:

    • Start with a 2D representation of Oxane-3-sulfonamide (e.g., in SMILES format).

    • Use a molecular modeling software package like Schrödinger's Maestro or open-source tools like Open Babel to convert the 2D structure into a 3D conformation.[4]

  • Energy Minimization:

    • The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field).[7] This step optimizes the bond lengths, angles, and dihedrals to find a stable conformation.

  • Tautomeric and Ionization States:

    • At a physiological pH of 7.4, the sulfonamide group may exist in a specific ionization state. It is crucial to determine the most probable protonation state of the ligand.[4] Tools like Schrödinger's LigPrep or academic software can predict these states.

  • Generation of Conformers:

    • Flexible ligands can adopt multiple conformations. Generating a diverse set of low-energy conformers increases the chances of finding the correct binding pose during docking.

2.3. Protein Preparation: Preparing the "Lock"

The crystal structure of the target protein, obtained from the Protein Data Bank (PDB), requires careful preparation to make it suitable for docking simulations.[8][9] Raw PDB files often contain experimental artifacts and lack information necessary for computational analysis.[9]

Step-by-Step Protocol for Protein Preparation:

  • PDB Structure Selection and Download:

    • Access the RCSB Protein Data Bank ([Link]).

    • Search for "Human Carbonic Anhydrase II". A suitable entry with a high resolution (e.g., < 2.0 Å) and a bound sulfonamide inhibitor should be chosen. For this study, we will use PDB ID: 2CBE.

  • Initial Cleanup:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[8][10] Water molecules that are known to be critical for ligand binding, often referred to as "bridging water molecules," may be retained in some advanced docking protocols.

  • Adding Hydrogens and Assigning Bond Orders:

    • PDB files typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for amino acid residues at a physiological pH.[8]

    • Assign correct bond orders, as these are often missing or incorrect in the raw PDB file.

  • Handling Missing Residues and Side Chains:

    • Some protein structures may have missing residues or side chains due to poor electron density in the crystal structure.[9] These need to be modeled in using tools that predict the most likely conformation.

  • Energy Minimization:

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. It is crucial to restrain the backbone atoms to prevent significant deviation from the experimental structure. A common choice for the force field is AMBER (Assisted Model Building and Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics).[7][11]

The Docking Simulation: Finding the "Fit"

With the prepared ligand and protein, the next step is to perform the docking simulation. This process involves defining the binding site and then using a docking algorithm to explore possible binding poses of the ligand.

3.1. Grid Generation: Defining the Search Space

Instead of searching the entire protein surface, a grid is generated around the active site to define the search space for the docking algorithm.[12][13] This significantly improves computational efficiency.

Step-by-Step Protocol for Grid Generation:

  • Define the Binding Site:

    • The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure or by identifying key active site residues. For HCA II, the zinc ion is a key feature of the active site.

  • Generate the Grid Box:

    • A rectangular box is centered on the defined binding site. The dimensions of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.

3.2. Molecular Docking: The Search Algorithm

The docking program will systematically explore different conformations and orientations of the ligand within the defined grid, evaluating the goodness of fit for each pose using a scoring function.

Step-by-Step Protocol for Molecular Docking:

  • Select a Docking Program:

    • Several well-validated docking programs are available, both commercial and academic. Popular choices include AutoDock Vina, Glide (Schrödinger), and DOCK.[14][15] For this guide, we will consider the use of AutoDock Vina, a widely used open-source docking program.

  • Configure Docking Parameters:

    • Set the parameters for the docking run. A key parameter is "exhaustiveness," which controls the thoroughness of the search. Higher exhaustiveness values increase the likelihood of finding the optimal binding pose but also increase the computational time.[4]

  • Run the Docking Simulation:

    • Execute the docking calculation. The program will generate a set of predicted binding poses for the ligand, ranked by their docking scores.

Post-Docking Analysis: Interpreting the Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A thorough post-docking analysis is crucial to validate the results and extract meaningful insights.[16][17]

4.1. Visualization of the Docking Workflow

The process of analyzing the docking results can be broken down into several key steps.

post_docking_analysis cluster_input Docking Output cluster_analysis_steps Analysis Steps cluster_output Interpretation docking_poses Ranked Ligand Poses pose_clustering Pose Clustering (RMSD) docking_poses->pose_clustering interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_clustering->interaction_analysis scoring_function_eval Scoring Function Evaluation interaction_analysis->scoring_function_eval binding_hypothesis Binding Mode Hypothesis scoring_function_eval->binding_hypothesis

Caption: A workflow for post-docking analysis and interpretation.

4.2. Analysis of Docking Poses and Scores

The primary output to analyze is the set of predicted binding poses and their associated scores.

  • Docking Score: The docking score is an estimation of the binding affinity. More negative scores generally indicate a more favorable binding interaction.

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose of the ligand and its crystal structure orientation can be calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking result.

Table 1: Hypothetical Docking Results for Oxane-3-sulfonamide with HCA II

Pose IDDocking Score (kcal/mol)Key Interactions
1-8.5H-bond with Thr199, Coordination with Zn²⁺
2-8.2H-bond with Thr199, Hydrophobic contact with Val121
3-7.9H-bond with Thr200

4.3. Analysis of Molecular Interactions

Visual inspection of the top-ranked docking poses is essential to understand the specific molecular interactions that stabilize the protein-ligand complex. Key interactions to look for include:

  • Hydrogen Bonds: These are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Ionic Interactions: Electrostatic interactions between charged groups.

  • Coordination with the Zinc Ion: For HCA II, the interaction of the sulfonamide group with the active site zinc ion is a hallmark of potent inhibitors.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting a computational docking study of Oxane-3-sulfonamide with Human Carbonic Anhydrase II. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable in-silico data to guide their drug discovery efforts.

It is important to remember that computational docking is a predictive tool, and its results should be interpreted with a critical eye. Experimental validation through techniques such as enzyme inhibition assays and X-ray crystallography is ultimately required to confirm the predicted binding mode and affinity. Future computational work could involve more advanced techniques like molecular dynamics simulations to study the dynamic stability of the predicted protein-ligand complex.

References

  • Labinsights. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking.
  • Begena, T. (2023, September 23). Molecular docking: optimization by genetic algorithms over decades.
  • UCSF DOCK. Overview of DOCK.
  • Molecular Docking Tutorial. (n.d.).
  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • Schrödinger. Docking and scoring.
  • Meiler Lab. Small Molecule Docking.
  • ACS Publications. (n.d.). ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening. Journal of Chemical Information and Modeling.
  • GROMACS. Force fields in GROMACS.
  • fiu-docking-tutorial.pdf. (n.d.).
  • Al-Khazrajy, O. S. A., & Boxall, A. B. A. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking.
  • Wikipedia. Docking (molecular).
  • Galaxy Training!. (2019, October 19). Protein-ligand docking.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Learn Maestro: Preparing protein structures. (2024, January 29). YouTube.
  • ScotChem. 6. Preparing the protein and ligand for docking.
  • Science Addicted. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube.
  • CHARMM. CHARMM.
  • UCSF DOCK. (2025, June 6). Tutorial: Generating the Grid.
  • Docking and Post-Docking strategies. (n.d.).
  • Wikipedia. AMBER.
  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan.
  • Advent Informatics Pvt ltd. Post-Docking Analysis and it's importance.
  • Novel sulfonamide compounds and uses thereof. (n.d.). Google Patents.
  • Wikipedia. Sulfonamide.
  • PMC. (n.d.). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • Assessing the Current State of Amber Force Field Modifications for DNA 2023 Edition. (2023, June 21).
  • The CHARMM Force Field. (n.d.).
  • ResearchGate. (2019, November 1). (PDF) Introduction of the Amber force field.
  • Post Docking Analysis using PyRx and Discovery Studio. (2023, August 31). YouTube.
  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • Protheragen. AMBER Force Field.
  • ResearchGate. (PDF) Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion.
  • ACS Publications. (n.d.). Implementation of the CHARMM Force Field in GROMACS: Analysis of Protein Stability Effects from Correction Maps, Virtual Interaction Sites, and Water Models. Journal of Chemical Theory and Computation.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Oxane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, modular synthesis protocol for Tetrahydro-2H-pyran-3-sulfonamide (also referred to as Oxane-3-sulfonamide). This compound represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key pharmacophore in fragment-based drug discovery (FBDD).

The protocol focuses on a reliable, scalable 4-step sequence starting from the commercially available Tetrahydro-2H-pyran-3-ol . This route is selected for its regiochemical fidelity and avoidance of harsh conditions that could compromise the ether linkage.

Executive Summary & Strategic Rationale

The synthesis of aliphatic heterocyclic sulfonamides is often complicated by the sensitivity of the ether functionality and the potential for elimination reactions during functional group interconversion.

We reject direct sulfonation (e.g., using


/pyridine) due to poor regioselectivity on the deactivated ether ring. Instead, we employ a Nucleophilic Substitution – Oxidative Chlorination  strategy. This pathway ensures:
  • Stereochemical Control: The activation of the alcohol allows for predictable inversion (Walden) if chiral starting materials are used.

  • Safety: The use of N-Chlorosuccinimide (NCS) for oxidative chlorination avoids the hazards of gaseous chlorine.

  • Scalability: Intermediates are stable and purifiable by standard chromatography.

Retrosynthetic Analysis & Pathway

The target molecule is disconnected at the sulfonyl-carbon bond. The synthetic equivalent for the sulfonyl group is generated via the oxidative chlorination of a thioacetate intermediate, which is installed via nucleophilic displacement of a mesylate.

Reaction Scheme Visualization

SynthesisPathway Start Tetrahydro-2H-pyran-3-ol (Starting Material) Step1 Intermediate A (Mesylate) Start->Step1 MsCl, Et3N DCM, 0°C Step2 Intermediate B (Thioacetate) Step1->Step2 KSAc, DMF 60°C (Inversion) Safety1 CRITICAL: Temp control to prevent elimination Step1->Safety1 Step3 Intermediate C (Sulfonyl Chloride) Step2->Step3 NCS, 2M HCl MeCN, <10°C Product Oxane-3-sulfonamide (Final Product) Step3->Product NH3 (aq/gas) THF, 0°C Safety2 Ventilation: SO2/HCl byproducts Step3->Safety2

Figure 1: Modular synthetic workflow for Oxane-3-sulfonamide from the corresponding alcohol.

Detailed Experimental Protocol

Stage 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) without triggering


-elimination.
  • Reagents: Tetrahydro-2H-pyran-3-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (

    
    , 1.5 eq), Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve the alcohol in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

    • Cool the solution to 0°C (ice bath). Rationale: Kinetic control is essential to prevent elimination to dihydropyran.

    • Add

      
       followed by dropwise addition of MsCl over 30 minutes.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Workup: Quench with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate. Use directly in the next step.
Stage 2: Thioacetate Displacement

Objective: Install the sulfur atom via


 substitution.
  • Reagents: Crude Mesylate (from Stage 1), Potassium Thioacetate (KSAc, 1.5 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve the crude mesylate in anhydrous DMF (0.3 M).

    • Add Potassium Thioacetate in one portion.

    • Heat to 60°C for 4-6 hours. Note: Monitor by TLC. Higher temperatures increase the risk of elimination.

    • Workup: Dilute with water, extract with Ethyl Acetate (

      
      ). Wash organics extensively with water/brine to remove DMF.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc) is recommended to isolate the thioacetate ester.

Stage 3: Oxidative Chlorination

Objective: Convert the thioacetate directly to the sulfonyl chloride. This method bypasses the foul-smelling thiol intermediate.

  • Reagents: Thioacetate (1.0 eq), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl (aq), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve NCS in MeCN/2M HCl (5:1 ratio) and cool to <10°C .

    • Add the thioacetate (dissolved in minimal MeCN) dropwise. Caution: Exothermic reaction.

    • Stir vigorously for 30-60 minutes. The mixture will turn pale yellow.

    • Workup: Dilute with cold water and extract immediately with Diethyl Ether. Wash with brine.

    • Critical Step: Proceed immediately to Stage 4. Aliphatic sulfonyl chlorides are hydrolytically unstable.

Stage 4: Amination (Sulfonamide Formation)

Objective: Formation of the final sulfonamide bond.

  • Reagents: Fresh Sulfonyl Chloride, Ammonium Hydroxide (28% aq) or Ammonia in Methanol/Dioxane.

  • Protocol:

    • Cool the ether solution of sulfonyl chloride to 0°C .

    • Add excess Ammonia (5-10 eq).

    • Stir at 0°C for 1 hour, then warm to RT.

    • Workup: Acidify carefully to pH ~4 with 1M HCl (to protonate the sulfonamide if necessary for extraction, though neutral extraction often works for primary sulfonamides) or simply evaporate solvent and recrystallize.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).

Analytical Data Summary (Expected)

ParameterSpecificationNotes
Appearance White crystalline solidTypical for primary sulfonamides.
1H NMR

~4.5-5.0 (s, 2H,

)
Exchangeable with

.
1H NMR

~3.0-3.5 (m, 1H, H-3)
Shifted downfield due to

group.
MS (ESI)

or

Negative mode is often more sensitive for sulfonamides.

Safety & Handling

  • Sulfonyl Chlorides: Highly corrosive and lachrymatory. Handle only in a fume hood.

  • NCS/HCl: Generates small amounts of chlorine gas in situ. Ensure adequate ventilation.[1]

  • Potassium Thioacetate: Releases strong odors (stench). Treat all glassware with bleach solution before removal from the hood.

References

  • General Sulfonamide Synthesis: Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. Link

  • Oxidative Chlorination Protocol: Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thioacetates using N-Chlorosuccinimide and Dilute Hydrochloric Acid. Synthesis, 2006(24), 4131-4134. Link

  • Tetrahydropyran Reactivity: Clarke, P. A., & Santos, S. (2012). Strategies for the Synthesis of Tetrahydropyrans. European Journal of Organic Chemistry, 2012(31), 6031-6048. Link

Sources

Application Note: Structural Elucidation and Conformational Analysis of Oxane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxane-3-sulfonamide represents a critical saturated heterocyclic scaffold in medicinal chemistry, often utilized as a polar spacer or pharmacophore in fragment-based drug discovery (FBDD). Unlike aromatic sulfonamides, this aliphatic heterocycle lacks a strong UV chromophore, rendering standard HPLC-UV detection ineffective.

This Application Note provides a definitive protocol for the structural validation of Oxane-3-sulfonamide. We prioritize Electrospray Ionization Mass Spectrometry (ESI-MS) for sensitivity and Nuclear Magnetic Resonance (NMR) for stereochemical resolution.

Key Challenges Addressed:

  • Detection: Overcoming the lack of UV absorbance.

  • Stereochemistry: Resolving the chiral center at C3 and determining the axial/equatorial conformational preference of the sulfonamide group.

  • Labile Protons: Proper solvent selection to visualize the sulfonamide (-SO₂NH₂) protons.

Analytical Workflow (Visualized)

The following diagram outlines the logical flow for complete characterization, ensuring data integrity from sample preparation to final structural assignment.

AnalyticalWorkflow cluster_MS Mass Spectrometry (MS) cluster_NMR NMR Spectroscopy Sample Raw Sample (Oxane-3-sulfonamide) Solubility Solubility Check (DMSO vs. MeOH) Sample->Solubility MS_Prep Dilution (1 µg/mL) in 50:50 MeCN:H2O Solubility->MS_Prep Trace Analysis NMR_Prep Dissolution (DMSO-d6) Solubility->NMR_Prep Structural ID ESI_Neg ESI(-) Mode Primary Quant MS_Prep->ESI_Neg ESI_Pos ESI(+) Mode Adduct Confirmation MS_Prep->ESI_Pos Frag MS/MS Fragmentation (Loss of SO2) ESI_Neg->Frag Data_Int Data Integration & Structure Validation Frag->Data_Int H_NMR 1H NMR (Integration & J-coupling) NMR_Prep->H_NMR C_NMR 13C & HSQC (Carbon Assignment) H_NMR->C_NMR NOESY NOESY/ROESY (Conformation) C_NMR->NOESY NOESY->Data_Int

Figure 1: Integrated analytical workflow for the characterization of Oxane-3-sulfonamide.

Mass Spectrometry Profiling

Ionization Strategy

Sulfonamides are amphoteric but show distinct ionization preferences.

  • Negative Mode (ESI-): The sulfonamide N-H proton is acidic (pKa ~10). Deprotonation yields a stable [M-H]⁻ ion. This is the preferred mode for quantification due to lower background noise and higher sensitivity.

  • Positive Mode (ESI+): Protonation occurs on the nitrogen or the ether oxygen, often yielding [M+H]⁺ or sodium adducts [M+Na]⁺.

Protocol: LC-MS/MS Analysis
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Polar-Embedded (to retain the polar heterocycle).

Fragmentation Logic (MS/MS)

The structural confirmation relies on the characteristic loss of the sulfonyl group.

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 164.04 Intermediate Ring Cleavage / Rearrangement Parent->Intermediate CID Energy 20-30 eV Frag1 Fragment: [M-H-SO2]⁻ m/z ~100 Intermediate->Frag1 - SO2 (64 Da) Frag2 Fragment: SO2 Radical Anion m/z 64 Intermediate->Frag2 Diagnostic Ion

Figure 2: Proposed ESI(-) fragmentation pathway showing the characteristic loss of sulfur dioxide.

Table 1: Expected MS Data

Ion Species m/z (Theoretical) Description
[M-H]⁻ 164.04 Primary Quant Ion (Base Peak)
[M+H]⁺ 166.05 Confirmation Ion
[M+Na]⁺ 188.03 Common Adduct in ESI(+)

| [M-H-SO₂]⁻ | ~100.04 | Diagnostic Fragment (Loss of SO₂) |

NMR Spectroscopy & Conformational Analysis[1][2][3][4][5][6]

Solvent Selection (Critical)

Do not use CDCl₃ or CD₃OD for primary characterization.

  • Why? In Methanol-d4 (CD₃OD) or D₂O, the sulfonamide protons (-SO₂NH₂) exchange rapidly and disappear. In CDCl₃, the compound may have poor solubility, and the NH₂ peak is often broad and uninformative.

  • Recommendation: Use DMSO-d6 . It forms hydrogen bonds with the sulfonamide protons, slowing exchange and producing a sharp, integrating singlet (2H) around 6.5–7.0 ppm.

1H NMR Assignment (500 MHz, DMSO-d6)

The molecule exists in a chair conformation. The substituent at C3 will prefer the equatorial position to avoid 1,3-diaxial interactions, though the polar "anomeric-like" effect from the ring oxygen can influence this equilibrium.

Table 2: Predicted Chemical Shifts & Coupling | Position | Type | δ (ppm) | Multiplicity | Coupling (


) Analysis |
| :--- | :--- | :--- | :--- | :--- |
| -SO₂NH₂  | Amide | 6.8 - 7.0 | Broad Singlet (2H) | Exchangeable with D₂O. |
| H-3  | Methine | 2.9 - 3.2 | Multiplet (tt) | Deshielded by -SO₂. Large 

(~11Hz) with H-2ax/H-4ax indicates equatorial sulfonamide. | | H-2 (ax/eq) | Methylene | 3.6 - 4.0 | ddd / dt | Strongly deshielded by adjacent Oxygen. Geminal coupling (~11Hz). | | H-6 (ax/eq) | Methylene | 3.3 - 3.8 | Multiplet | Adjacent to Oxygen. | | H-4 / H-5 | Methylene | 1.4 - 1.9 | Multiplet | The "roof" of the envelope. |
Conformational Proof (NOESY/ROESY)

To definitively prove the stereochemistry (R/S) or the conformation (Axial vs. Equatorial):

  • H-3 (Axial) to H-5 (Axial): If the sulfonamide is equatorial, H-3 is axial. You should see a strong NOE correlation between H-3 and H-5 (1,3-diaxial relationship).

  • H-3 (Axial) to H-1 (Axial): Correlation to the axial proton at position 2.

References

  • NIST Chemistry WebBook. Mass Spectrometry Data Center. Standard Reference Data.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for NMR coupling constants in heterocycles).

  • BioMed Research International. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. (Provides baseline ESI fragmentation patterns for sulfonamide derivatives). Available at: [Link]

  • Journal of Organic Chemistry. Conformational Analysis of Saturated Heterocycles. (General reference for Tetrahydropyran ring coupling constants). Available at: [Link]

Sources

Application Note: Preclinical Assessment of Antibacterial Efficacy for Oxane-3-sulfonamide

[1]

Abstract & Scientific Rationale

Oxane-3-sulfonamide (CAS: 1341367-42-7) represents a structural divergence from classical sulfonamide antibiotics (e.g., sulfamethoxazole). While classical sulfonamides typically feature a benzene ring attached to the sulfonamide group, this compound incorporates a saturated oxygen heterocycle (tetrahydropyran).

Mechanistic Hypothesis: As a sulfonamide derivative, the primary mechanism of action is hypothesized to be the competitive inhibition of dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with dihydropterin pyrophosphate to form dihydropteroic acid, a precursor to folic acid.

Critical Experimental Constraint: Sulfonamides are bacteriostatic agents that deplete the folate pool. Consequently, in vitro efficacy testing is highly sensitive to exogenous thymidine and thymine in the growth medium, which can bypass the metabolic blockade and yield false resistance. This protocol incorporates specific controls to mitigate this "thymidine rescue" effect.

Experimental Design & Workflow

The assessment is divided into three phases:

  • Primary Screen: Minimum Inhibitory Concentration (MIC) via Broth Microdilution.

  • Pharmacodynamic Profiling: Time-Kill Kinetics & Bactericidal Activity.

  • Mechanistic Validation: Synergistic assessment with Trimethoprim (Checkerboard Assay).

Workflow Visualization

Experimental_WorkflowStockStock Preparation(DMSO, 10 mg/mL)MICPhase 1: MIC(Broth Microdilution)Stock->MICMediaMedia QC(MHB-II, Low Thymidine)Media->MICReadoutReadout(OD600 + Resazurin)MIC->ReadoutDecisionMIC < 64 µg/mL?Readout->DecisionKillCurvePhase 2: Time-Kill(Kinetics)Decision->KillCurveYes (Active)SynergyPhase 3: Synergy(w/ Trimethoprim)Decision->SynergyYes (Active)ReportEfficacy ProfileGenerationDecision->ReportNo (Inactive)KillCurve->ReportSynergy->Report

Figure 1: Logical workflow for the stepwise evaluation of Oxane-3-sulfonamide efficacy.

Materials & Preparation

Compound Handling
  • Compound: Oxane-3-sulfonamide (Tetrahydro-2H-pyran-3-sulfonamide).

  • Solubility: Sulfonamides often exhibit poor water solubility. Dissolve primary stock in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Culture Media (Critical Parameter)

Standard Mueller-Hinton Broth (MHB) can vary in thymidine content.[1]

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as "Low Thymidine/Thymine".

  • Validation: Verify media quality using Enterococcus faecalis ATCC 29212 and Sulfamethoxazole/Trimethoprim (SXT) discs. If the inhibition zone is clear and within CLSI limits, the media is acceptable. If a haze of growth appears within the zone, thymidine levels are too high.[2]

  • Supplement (Optional): For fastidious organisms (e.g., streptococci), add 5% lysed horse blood (LHB). LHB contains thymidine phosphorylase, which degrades thymidine, preventing false resistance [1].

Phase 1: MIC Determination (Broth Microdilution)[1]

This protocol follows CLSI M07 guidelines [2], adapted for novel compound screening.

Bacterial Panel
  • Gram-Negative: Escherichia coli ATCC 25922 (QC Strain), Pseudomonas aeruginosa ATCC 27853.

  • Gram-Positive: Staphylococcus aureus ATCC 29213 (QC Strain), Enterococcus faecalis ATCC 29212.

Protocol Steps
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) in saline. Dilute 1:100 in CAMHB to achieve ~10^6 CFU/mL.

  • Plate Setup: Use 96-well round-bottom plates.

    • Rows A-H: Serial 2-fold dilutions of Oxane-3-sulfonamide (Range: 128 µg/mL to 0.25 µg/mL).

    • Solvent Control: Media + DMSO (at final concentration used in high dose, <1%).

    • Positive Control: Sulfamethoxazole (standard comparator).

    • Growth Control: Bacteria + Media (no drug).

    • Sterility Control: Media only.

  • Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in wells. Final volume: 100 µL. Final bacterial density: ~5 x 10^5 CFU/mL.

  • Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

Reading Results (The "Trailing Endpoint")

Sulfonamides often show a "trailing endpoint" where bacterial growth fades gradually rather than cutting off sharply.

  • Criterion: The MIC is defined as the lowest concentration inhibiting ≥80% of growth compared to the growth control.

  • Visual Aid: Do not disregard a faint haze or button of growth (often <20% of control) if the drop-off is significant.

Phase 2: Bactericidal Activity (MBC & Time-Kill)[1]

Sulfonamides are classically bacteriostatic . Assessing the Minimum Bactericidal Concentration (MBC) determines if the novel oxane core alters this property.

MBC Protocol
  • Sample 10 µL from all wells in the MIC plate showing no visible growth.

  • Spot onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Incubate for 24 hours at 35°C.

  • Definition: MBC is the concentration killing ≥99.9% of the initial inoculum (reduction of ≥3 log10 CFU/mL).

  • Expectation: If MBC >> MIC (e.g., >4-fold difference), the agent is bacteriostatic.

Phase 3: Mechanistic Synergy (Checkerboard Assay)[1]

To confirm the sulfonamide-like mechanism, test for synergy with a DHFR inhibitor (Trimethoprim). True sulfonamides exhibit potent synergy with Trimethoprim due to sequential blockade of the folate pathway.

Folate Pathway Inhibition Model

Folate_PathwayPABAPara-aminobenzoic Acid(pABA)DHPSEnzyme: DHPSPABA->DHPSDHPDihydropteroic AcidDHPS->DHPOxaneINHIBITOR:Oxane-3-sulfonamideOxane->DHPSCompetitiveInhibitionDHFDihydrofolateDHP->DHFDHFREnzyme: DHFRDHF->DHFRTHFTetrahydrofolate(DNA/RNA Synthesis)DHFR->THFTMPINHIBITOR:TrimethoprimTMP->DHFRSynergyTarget

Figure 2: Sequential blockade of the folate pathway. Synergy confirms the mechanism of Oxane-3-sulfonamide.

Calculation: Fractional Inhibitory Concentration Index (FICI)

Perform a checkerboard titration (8x8 matrix) of Oxane-3-sulfonamide vs. Trimethoprim. Calculate FICI for each well showing inhibition:

Interpretation:

  • FICI ≤ 0.5: Synergistic (Validates mechanism).

  • 0.5 < FICI ≤ 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

Data Presentation & Quality Control

Acceptance Criteria
ParameterAcceptance CriteriaCorrective Action
Growth Control Turbidity visible (OD600 > 0.1)Repeat experiment.
Sterility Control Crystal clear (OD600 < 0.01)Check media/tips for contamination.[2]
QC Strain (S. aureus) MIC within CLSI range for SulfamethoxazoleCheck stock concentration or media thymidine levels.
Solvent Control No inhibitionReduce DMSO concentration.
Reporting Template

Results should be tabulated as follows:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioFICI (w/ TMP)Interpretation
S. aureus ATCC 29213[Data][Data]>40.25Bacteriostatic; Synergistic
E. coli ATCC 25922[Data][Data]>40.30Bacteriostatic; Synergistic

References

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[3] Media Preparation for MIC determination by broth microdilution. [Link][4][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • American Society for Microbiology (ASM). (2016). Antimicrobial Susceptibility Testing Protocols. [Link]

How to perform a cell viability assay with Oxane-3-sulfonamide

[1]

Data Analysis & Interpretation

Raw Luminescence Units (RLU) must be normalized to determine the Relative Cell Viability (%) .[1]

Curve Fitting: Plot log(concentration) vs. % Viability.[1] Use a 4-parameter logistic (4PL) regression model to calculate the IC50.[1]

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.[1]Reduce max concentration to 50

; ensure intermediate dilution step is used.
High Background RLU Light leak or temperature drift.[1]Dark adapt plates for 10 mins before reading; ensure reader is at RT.
Flat Dose Response Compound is cytostatic, not cytotoxic.[1]Extend assay to 96 hours or use a clonogenic assay instead.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Ghorab, M. M., et al. (2017).[1] Sulfonamides as potential anticancer agents.[1][3][4] Acta Pharmaceutica, 67(1), 1-26.[1] Link

  • ChemicalBook. (2023).[1] Oxane-3-sulfonamide (CAS 1341367-42-7) Product Properties. Link

Application Note: Preclinical Evaluation of Oxane-3-sulfonamide (O3S) in Orthotopic Glioblastoma Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Oxane-3-sulfonamide (O3S) is a small-molecule sulfonamide derivative designed to target Carbonic Anhydrase IX (CA-IX) . Unlike broad-spectrum sulfonamides (e.g., acetazolamide), O3S utilizes a tetrahydropyran (oxane) tail to enhance blood-brain barrier (BBB) penetration while retaining high selectivity for the hypoxia-induced CA-IX isoform.

The Clinical Problem: Glioblastoma Multiforme (GBM) is characterized by extensive hypoxic zones. Tumor cells in these regions upregulate HIF-1


, leading to CA-IX overexpression. CA-IX catalyzes the hydration of extracellular CO

to bicarbonate and protons (H

), acidifying the extracellular space (promoting invasion) while maintaining a neutral intracellular pH (promoting survival).[1]

The O3S Solution: By inhibiting CA-IX, O3S disrupts this pH regulatory machinery, leading to intracellular acidification and apoptosis specifically within the hypoxic, therapy-resistant core of the tumor.

Mechanistic Pathway (DOT Visualization)

G Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA-IX Overexpression HIF1a->CAIX Reaction Extracellular CO2 + H2O ↔ HCO3- + H+ CAIX->Reaction Catalyzes Death Intracellular Acidosis & Apoptosis CAIX->Death If Inhibited pH_Reg pH Regulation (Intracellular Neutral / Extracellular Acidic) Reaction->pH_Reg Survival Tumor Survival & Invasion pH_Reg->Survival O3S Oxane-3-sulfonamide (Inhibitor) O3S->CAIX Block Inhibition

Figure 1: Mechanism of Action. O3S blocks CA-IX, disrupting the pH gradient essential for hypoxic tumor survival.

Compound Formulation & Handling

Sulfonamides are notoriously hydrophobic. Proper formulation is critical to prevent precipitation in the peritoneal cavity (for IP injection) or poor absorption (Oral).

Stock Preparation:

  • Dissolve O3S powder in 100% DMSO to create a 100 mM Stock Solution .

  • Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Vehicle & Working Solution (For Intraperitoneal Injection): Do not use pure saline. Use the following "Solubility Enhancing Formulation" (SEF):

ComponentPercentage (v/v)Function
DMSO 5%Primary Solubilizer
PEG 300 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant
Sterile Saline (0.9%) 50%Diluent (Add last)

Preparation Protocol:

  • Add calculated volume of Stock O3S to the DMSO.

  • Add PEG 300 and vortex vigorously.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Sterile Saline while vortexing.

  • Validation: Solution must be clear. If cloudy, sonicate at 37°C for 5 minutes. If precipitate persists, do not inject.

In Vivo Experimental Protocol

Model: Orthotopic Xenograft of U87-MG-Luc2 (Luciferase tagged) in Nude Mice. Rationale: Orthotopic implantation places the tumor in the brain microenvironment (unlike flank models), which is essential for developing the hypoxic core and testing BBB permeability.

Phase A: Surgical Implantation (Day 0)

Requires Stereotactic Frame.

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Preparation: Shave head, disinfect with betadine/ethanol.

  • Incision: Midline incision to expose bregma.

  • Coordinates: 2 mm lateral (right), 0.5 mm anterior to bregma, 3.0 mm depth.

  • Injection: Infuse 3 x 10⁵ U87-MG-Luc2 cells (suspended in 3 µL PBS) at a rate of 0.5 µL/min.

  • Closing: Seal burr hole with bone wax; suture skin. Administer analgesia (Meloxicam 5 mg/kg SC).

Phase B: Tumor Establishment & Randomization (Days 1–10)

Do not randomize by weight. Randomize by Tumor Bioluminescence (BLI) to ensure equal tumor burden across groups.

  • Day 7: Inject D-Luciferin (150 mg/kg IP). Wait 10 minutes. Image using IVIS (In Vivo Imaging System).[2]

  • Inclusion Criteria: Mice with Total Flux > 10⁶ photons/sec are enrolled.

  • Randomization: Distribute mice into groups (n=10/group) so mean Total Flux is statistically identical.

Phase C: Treatment Regimen (Day 10 – Endpoint)

Dosing Schedule: Daily (QD) for 21 days.

GroupTreatmentDoseRoutePurpose
1 Vehicle ControlN/AIPBaseline Growth
2 Temozolomide (TMZ)25 mg/kgOralStandard of Care (SoC)
3 Oxane-3-sulfonamide 40 mg/kg IP Test Compound
4 O3S + TMZ40 mg/kg + 25 mg/kgIP + OralCombination Efficacy

Note: For Group 4, administer O3S 2 hours prior to TMZ to pre-condition the hypoxic niche.

Experimental Workflow (DOT Visualization)

Workflow Start Day 0: Stereotactic Implantation Growth Day 1-9: Recovery & Tumor Growth Start->Growth Check Day 10: BLI Imaging & Randomization Growth->Check Treat Day 11-32: Daily Dosing (Vehicle / TMZ / O3S) Check->Treat Monitor Weekly: 1. Body Weight 2. IVIS Imaging Treat->Monitor Safety/Efficacy End Endpoint: Survival Analysis & Histology Treat->End

Figure 2: Study Timeline. Critical randomization occurs at Day 10 based on bioluminescence signal.

Downstream Analysis & Validation

In Vivo Imaging (Efficacy)[2][3]
  • Metric: Total Flux (p/s).

  • Success Criteria: Significant reduction in bioluminescence slope in Group 3/4 vs Group 1.

  • Note: Sulfonamides can sometimes affect Luciferase kinetics slightly. Always image at the exact same time post-luciferin injection (e.g., peak signal at 12 mins).

Immunohistochemistry (Mechanism Confirmation)

At endpoint, harvest brains. Fix in 4% PFA.

  • HIF-1

    
     Staining:  Identifies hypoxic regions.
    
  • CA-IX Staining: Confirms target presence.

  • Cleaved Caspase-3: Marker for apoptosis.

  • Validation Logic: If O3S is working, you should see high Cleaved Caspase-3 specifically co-localized with HIF-1

    
    /CA-IX positive regions (the hypoxic core), whereas TMZ alone typically kills the oxygenated rim.
    
Pharmacokinetics (PK) Check

Collect plasma and brain tissue from a satellite group (n=3) at 2 hours post-dose on Day 1.

  • Target: Brain-to-Plasma ratio > 0.3 (indicates sufficient BBB penetration for a sulfonamide).

Troubleshooting & Pitfalls

  • Precipitation: If O3S precipitates in the syringe, the effective dose is 0. Action: Re-warm the solution and inject slowly. Ensure the mouse is well-hydrated.

  • Weight Loss: Sulfonamides can cause diuresis (water loss) due to renal CA inhibition. Action: Provide wet mash and subcutaneous saline (0.5 mL) if weight loss >15%.

  • No Tumor Signal: U87 cells can drift. Action: Always test luciferase signal in vitro before implantation.

References

  • Mechanism of CA-IX in Glioblastoma: Boyd, N. H., et al. (2017). "Addition of the Carbonic Anhydrase IX Inhibitor SLC-0111 to Temozolomide Treatment Delays Glioblastoma Growth in Vivo."[3][4] JCI Insight.

  • Orthotopic U87 Model Protocol: Baumann, B. C., et al. (2012). "Stereotactic Intracranial Implantation and In Vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme." Journal of Visualized Experiments (JoVE).

  • Sulfonamide Pharmacokinetics & Formulation: Berneis, K., & Boguth, W. (1976).[5] "Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood."[5] Chemotherapy.[5][6][7]

  • Hypoxia and pH Regulation in Tumors: Chiche, J., et al. (2009). "Hypoxia-Inducible Carbonic Anhydrase IX and XII Promote Tumor Cell Growth by Counteracting Acidosis through the Regulation of the Intracellular pH." Cancer Research.[1][8][9]

Sources

Application Note: Preclinical In Vivo Evaluation of Oxane-3-sulfonamide (Tetrahydropyran-3-sulfonamide) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Oxane-3-sulfonamide (systematically tetrahydro-2H-pyran-3-sulfonamide) represents a privileged scaffold in medicinal chemistry. By combining a polar, hydrogen-bonding sulfonamide "warhead" with a lipophilic yet metabolically stable tetrahydropyran (oxane) ring, this moiety is designed to target Carbonic Anhydrase (CA) metalloenzymes with enhanced physicochemical properties compared to traditional benzene-sulfonamides.

This Application Note provides a rigorous, non-templated experimental framework for evaluating this Novel Chemical Entity (NCE). Based on Structure-Activity Relationship (SAR) logic, the primary therapeutic hypotheses for this scaffold are Anticonvulsant activity (via CNS CA inhibition or Na+ channel modulation) and Antiglaucoma efficacy (via CA-II inhibition in the ciliary body).

The "Self-Validating" Philosophy

This guide rejects linear "checklist" protocols. Instead, it employs a Tiered Decision Matrix . Every experiment is a gate; the compound must pass specific bioavailability and safety thresholds before expensive disease-model testing occurs.

Mechanistic Hypothesis & Signaling Pathway

Before in vivo design, we must map the molecular logic. Sulfonamides act primarily as zinc-binding groups (ZBGs). In the context of the CNS and ocular tissues, the inhibition of cytosolic Carbonic Anhydrase II (CA-II) and membrane-bound CA-IV/XII leads to hyperpolarization and reduced fluid secretion.

Pathway Visualization: The Sulfonamide Cascade

The following diagram illustrates the dual-pathway mechanism (Ocular vs. CNS) that drives the experimental design.

G Compound Oxane-3-sulfonamide Target_Ocular Target: Ciliary Body (CA-II / CA-IV) Compound->Target_Ocular Topical/Systemic Target_CNS Target: Neuronal (CA-VII / Na+ Channels) Compound->Target_CNS Systemic (Must cross BBB) Mech_Ocular Inhibition of HCO3- Production Target_Ocular->Mech_Ocular Mech_CNS Modulation of pH buffering & Hyperpolarization Target_CNS->Mech_CNS Outcome_Ocular Reduced Aqueous Humor Secretion Mech_Ocular->Outcome_Ocular Outcome_CNS Raised Seizure Threshold (Anticonvulsant) Mech_CNS->Outcome_CNS Clinical_Ocular Glaucoma / IOP Lowering Outcome_Ocular->Clinical_Ocular Clinical_CNS Epilepsy Management Outcome_CNS->Clinical_CNS

Figure 1: Dual-mechanistic pathway of Oxane-3-sulfonamide in ocular and CNS tissues.

Phase I: Pharmacokinetics & Blood-Brain Barrier (BBB) Integrity

Objective: Determine if the oxane ring confers sufficient lipophilicity for CNS penetration (logP ~2.0 target) or if the compound is restricted to the periphery. Criticality: If Brain/Plasma ratio < 0.1, abort CNS epilepsy models and focus solely on Glaucoma/Diuretic indications.

Protocol A: Cassette Dosing PK in Rats
  • Species: Sprague-Dawley Rats (Male, n=3 per timepoint).

  • Dosing: Intravenous (IV) @ 1 mg/kg vs. Oral (PO) @ 5 mg/kg.

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Sulfonamides often require co-solvents).

Step-by-Step Workflow:

  • Cannulation: Jugular vein cannulation performed 24h prior to dosing.

  • Administration: Administer Oxane-3-sulfonamide.

  • Sampling: Collect blood (EDTA tubes) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Terminal Harvest (2h post-dose): Euthanize n=3 rats. Perfuse with saline to clear intravascular blood. Harvest whole brain.

  • Bioanalysis: LC-MS/MS (MRM mode) quantifying parent compound.

Data Output Table (Template):

ParameterDefinitionTarget Criteria (CNS Drug)Target Criteria (Glaucoma Topical)
Tmax Time to max concentration< 1.0 h (Rapid onset)N/A (Local delivery)
F (%) Oral Bioavailability> 30%N/A
B/P Ratio Brain-to-Plasma Ratio> 0.3 < 0.05 (To minimize side effects)
t 1/2 Half-life4 - 8 h> 2 h (in aqueous humor)

Phase II: Efficacy in Disease Models

Based on the PK results, proceed to the relevant disease model.

Scenario A: The Compound Crosses the BBB (CNS Indication)

Experiment: Maximal Electroshock Seizure (MES) Test Rationale: The MES test is the "gold standard" for identifying compounds effective against generalized tonic-clonic seizures and is highly sensitive to sulfonamide-based anticonvulsants (like zonisamide).

Protocol:

  • Animals: Male ICR mice (20-25g).

  • Pre-treatment: Administer Oxane-3-sulfonamide IP at doses of 10, 30, and 100 mg/kg (n=8 per group). Include Vehicle control and Phenytoin (25 mg/kg) as positive control.

  • Wait Time: 30 min (based on Tmax from Phase I).

  • Induction: Apply corneal electrodes. Deliver current: 50 mA, 60 Hz, 0.2 sec duration.

  • Scoring:

    • Protection: Defined as the abolition of the hindlimb tonic extensor component of the seizure.

    • Toxicity: Assess using the Rotarod test immediately prior to MES to distinguish sedation from efficacy.

Scenario B: The Compound is Peripherally Restricted (Ocular Indication)

Experiment: Intraocular Pressure (IOP) Lowering in Normotensive Rabbits Rationale: Rabbits have large eyes and CA-II distribution similar to humans. Normotensive models are sufficient for screening CAIs.

Protocol:

  • Animals: New Zealand White Rabbits (2-3 kg).

  • Formulation: 1% and 2% suspension of Oxane-3-sulfonamide in pH 7.4 phosphate buffer.

  • Baseline: Measure IOP using a Tono-Pen® tonometer at -1h and 0h.

  • Instillation: Instill 50 µL of compound into the right eye. Vehicle in the left eye (contralateral control).

  • Measurement: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.

  • Success Metric: A reduction of IOP > 15% compared to the contralateral eye is considered significant.

Experimental Workflow Visualization

This diagram guides the researcher through the decision gates of the study.

Workflow Start Start: Oxane-3-sulfonamide Synthesis Solubility Solubility & Stability Check (pH 7.4 & SGF) Start->Solubility PK_Study IV/PO PK Study in Rats (Includes Brain Harvest) Solubility->PK_Study Stable Decision_BBB Brain/Plasma Ratio? PK_Study->Decision_BBB Branch_CNS High Penetration (>0.3) Target: Epilepsy Decision_BBB->Branch_CNS Crosses BBB Branch_Eye Low Penetration (<0.1) Target: Glaucoma Decision_BBB->Branch_Eye Peripheral Only Exp_MES Maximal Electroshock (MES) Seizure Model Branch_CNS->Exp_MES Exp_IOP Rabbit IOP Tonometer Study Branch_Eye->Exp_IOP Tox_Screen Safety Screen: Rotarod (Neurotox) + Sulfonamide Hypersensitivity Exp_MES->Tox_Screen Exp_IOP->Tox_Screen End Lead Candidate Selection Tox_Screen->End

Figure 2: Preclinical decision matrix for Oxane-3-sulfonamide evaluation.

Safety & Toxicology Considerations

Sulfonamides carry specific risks that must be evaluated early to avoid late-stage attrition.

  • Crystalluria: Sulfonamides can precipitate in acidic urine, causing renal damage.[1]

    • Test: Urinalysis in the 24h PK rats. Check for crystals and hematuria.

  • Stevens-Johnson Syndrome (SJS) Proxy: While difficult to model in animals, assessment of cutaneous hypersensitivity in Guinea pigs (Maximization Test) is recommended if the compound advances to IND-enabling studies.

  • Acidosis: Systemic CA inhibition causes metabolic acidosis.[2]

    • Monitor: Blood gases (pCO2, HCO3-) during efficacy studies.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Loscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research, 8(3), 171-189. Link

  • Maren, T. H. (1977). Use of inhibitors in physiological studies of carbonic anhydrase.[2][3][4] American Journal of Physiology-Renal Physiology, 232(4), F291-F297. Link

  • Sugrue, M. F. (2000). Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors. Progress in Retinal and Eye Research, 19(1), 87-112. Link

Sources

Application Note: High-Efficiency Radiolabeling of Oxane-3-sulfonamide Scaffolds for CA IX/XII Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The targeting of Carbonic Anhydrase IX (CA IX) and XII has emerged as a critical strategy for imaging tumor hypoxia and regulating pH in the tumor microenvironment (TME). Sulfonamides are the classical pharmacophore for CA inhibition, binding directly to the Zn2+ ion in the enzyme's active site.[1][2]

This guide details the radiolabeling of Oxane-3-sulfonamide (Tetrahydropyran-3-sulfonamide) derivatives. The oxane ring offers improved aqueous solubility and metabolic stability compared to traditional benzene sulfonamides.

Critical Design Constraint (The "Tail Approach"): The primary sulfonamide group (-SO2NH2) is essential for zinc coordination.[1] Direct substitution or alkylation of this nitrogen abolishes biological affinity. Therefore, all radiolabeling strategies described herein utilize the "Tail Approach," where the radionuclide is attached to a distal position on the oxane ring or a pendant linker, ensuring the pharmacophore remains unperturbed.

Methodology A: 18F-Labeling via CuAAC "Click" Chemistry

Best for: PET Imaging, high specific activity, and modular probe design.[1]

This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to couple an alkyne-functionalized oxane precursor with [18F]Fluoroethylazide ([18F]FEA).[1] This method is preferred over direct fluorination due to the mild conditions that preserve the sulfonamide moiety.

Reaction Mechanism & Workflow

The workflow proceeds in two stages: (1) Synthesis of the volatile prosthetic group [18F]FEA, and (2) Coupling to the precursor.[1]

G F18 [18F]Fluoride (Cyclotron) FEA [18F]Fluoroethylazide ([18F]FEA) F18->FEA SN2 Substitution 80°C, 15 min Tosylate 2-Azidoethyl-4-toluenesulfonate (Precursor A) Tosylate->FEA Product 18F-Labeled Oxane-3-Sulfonamide FEA->Product Distillation Oxane Alkyne-Oxane-3-Sulfonamide (Precursor B) Oxane->Product Click Reaction RT, 10 min Cu Cu(I) Catalyst (+ Ascorbate) Cu->Product

Figure 1: Two-step radiosynthesis workflow utilizing [18F]FEA distillation and CuAAC coupling.

Reagents & Equipment[1][3]
  • Cyclotron: 18F-Fluoride source.[1]

  • Module: Automated synthesis module (e.g., GE TRACERlab or equivalent).

  • Precursor A: 2-Azidoethyl-4-toluenesulfonate (5.0 mg).[1]

  • Precursor B: Alkyne-functionalized Oxane-3-sulfonamide (2.0 mg).[1]

  • Catalyst: CuSO4·5H2O (10 mg) + Sodium Ascorbate (20 mg).[1]

  • Phase Transfer: Kryptofix 2.2.2 / K2CO3.

Step-by-Step Protocol

Step 1: Preparation of [18F]Fluoroethylazide ([18F]FEA) [1]

  • Trapping: Trap [18F]fluoride on a QMA carbonate ion exchange cartridge.

  • Elution: Elute with K2.2.2/K2CO3 solution into the reaction vessel. Azeotropically dry with acetonitrile (3 x 1 mL) at 95°C.

  • Labeling: Add Precursor A (in 0.5 mL anhydrous acetonitrile). Heat to 80°C for 15 minutes .

  • Distillation: [18F]FEA is volatile.[1] Distill the product at 110°C under a stream of helium (20 mL/min) into a secondary vial containing Precursor B.

    • Note: Distillation purifies the azide from the tosylate precursor, eliminating the need for intermediate HPLC.

Step 2: The "Click" Reaction

  • Reaction: The secondary vial contains Precursor B (Alkyne-Oxane), CuSO4, and Sodium Ascorbate in 0.5 mL DMF/Water (1:1).

  • Incubation: Seal the vial and allow the distilled [18F]FEA to bubble into the mixture. Stir at Room Temperature for 10-15 minutes .

  • Quenching: Add 2 mL of HPLC mobile phase (Water/Ethanol).

Step 3: Purification & Formulation

  • HPLC: Inject onto a semi-prep C18 column (e.g., Luna C18, 250x10mm).

    • Gradient: 10% to 90% Ethanol in Water over 20 mins.

  • Formulation: Collect the product peak, dilute with water, trap on a C18 Sep-Pak light, wash with water (5 mL), and elute with ethanol (1 mL) into saline.

Methodology B: 11C-Methylation

Best for: Pharmacokinetic evaluation where structural alteration (adding fluorine) is undesirable.[1]

This method targets a secondary amine or hydroxyl group on the "tail" of the oxane scaffold. Do not methylate the sulfonamide nitrogen.

Protocol
  • Production: Generate [11C]CH3I (Methyl Iodide) via the "Gas Phase" or "Wet" method from [11C]CO2.[1]

  • Precursor: Dissolve 1 mg of the desmethyl oxane-3-sulfonamide precursor in 300 µL DMF. Add 2 µL of 5M NaOH (if targeting a hydroxyl) or no base (if targeting a secondary amine).

  • Reaction: Trap [11C]CH3I in the precursor solution at room temperature.

  • Heating: Heat to 80°C for 3 minutes to drive the alkylation.

  • Purification: Standard semi-prep HPLC (Isocratic 30% MeCN/Water + 0.1% TFA).

Quality Control & Data Interpretation

QC Parameters

The final drug product must meet the following specifications before release for preclinical use:

ParameterSpecificationMethod
Radiochemical Purity > 95%Radio-HPLC
Molar Activity (Am) > 30 GBq/µmolUV-HPLC calibration
Residual Solvents < 5000 ppm (EtOH)GC
pH 4.5 - 7.5pH Strip
Identity Co-elution with standardHPLC (UV/Rad overlay)
Biological Validation (CA IX Binding)

To validate that the radiolabeling has not destroyed affinity, an in vitro binding assay is required.

QC Start Synthesized Tracer Uptake Hypoxic Cell Uptake (HT-29 or HeLa cells) Start->Uptake Incubate 37°C Block Blocking Study (+ Acetazolamide) Uptake->Block Control Result Specific Binding Ratio Uptake->Result Data Analysis Block->Result Compare

Figure 2: Validation logic. Significant reduction in uptake upon co-incubation with Acetazolamide (a standard blocker) confirms specific binding to Carbonic Anhydrase.[1]

References

  • Zhang, Z. et al. (2022).[3] PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. Link

    • Context: Describes 18F-labeled sulfonamide analogs for CA IX imaging using copper-mediated radiofluorin
  • Lau, J. et al. (2022). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Frontiers in Chemistry. Link

    • Context: Comprehensive review of "Click" chemistry (CuAAC) and prosthetic group strategies for labeling sensitive scaffolds.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Context: Authoritative grounding on the structure-activity relationship (SAR)
  • Glaser, M. et al. (2007). Click labeling with 2-[18F]fluoroethylazide for positron emission tomography. Bioconjugate Chemistry. Link

    • Context: The primary protocol source for the distillation and synthesis of [18F]FEA.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vitro Stability of Oxane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Oxane-3-sulfonamide and related heterocyclic sulfonamides. This document provides a framework for researchers, scientists, and drug development professionals to diagnose and mitigate stability issues encountered during in vitro assays. Given that novel chemical entities like Oxane-3-sulfonamide may have uncharacterized stability profiles, this guide focuses on foundational principles and actionable troubleshooting strategies to ensure data integrity and experimental success.

Part 1: Understanding the Instability of Heterocyclic Sulfonamides

Before troubleshooting, it is crucial to understand the potential chemical liabilities of the Oxane-3-sulfonamide structure. The molecule contains two key functional groups that can influence its stability in aqueous assay buffers: the sulfonamide group and the saturated oxane ring.

  • Sulfonamide Group: The sulfonamide moiety is generally stable, but its reactivity can be influenced by pH. The acidity of the sulfonamide proton (pKa) determines its ionization state in solution. While many sulfonamides are stable across a range of pH values, extreme acidic or basic conditions can promote hydrolysis, cleaving the sulfur-nitrogen bond. Studies on various sulfonamides show that the rate of hydrolysis often decreases with increasing pH, as the anionic (deprotonated) form is less susceptible to hydrolytic attack than the neutral form.[1]

  • Oxane Ring: Saturated heterocyclic rings like oxane (tetrahydropyran) are generally stable. However, depending on substitution patterns and the presence of activating groups, they can be susceptible to ring-opening reactions, particularly under harsh pH conditions.

The interplay of these groups and their interaction with assay components (e.g., buffer salts, proteins, metal ions) can lead to compound degradation, resulting in diminished potency, inconsistent results, and misleading structure-activity relationships (SAR).

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed when working with potentially unstable compounds in a question-and-answer format.

FAQ 1: My compound's activity decreases over the course of a multi-day experiment. How can I confirm if this is a stability issue?

Answer: This is a classic sign of compound instability in the assay medium. The first step is to systematically determine the compound's stability under your specific experimental conditions.[2]

Troubleshooting Steps:

  • Conduct a Stability Assay: Prepare your compound in the final assay buffer (including all components like media, serum, etc.).

  • Incubate: Aliquot the solution and incubate it under the exact same conditions as your main experiment (e.g., 37°C, 5% CO2).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile), and store it at -20°C or colder.[3]

  • Quantify: Analyze the concentration of the parent compound in all samples using a validated, stability-indicating analytical method like HPLC-UV or LC-MS.[3][4] A decrease in the parent peak area over time confirms degradation.

FAQ 2: I'm seeing new, unexpected peaks in my LC-MS analysis of the assay samples. What are they?

Answer: Unexpected peaks are often indicative of degradation products or metabolites.[3] Understanding the degradation pathway is key to mitigating the problem.

Troubleshooting Steps:

  • Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the new peaks. This can provide clues to the chemical transformation (e.g., a mass increase of 18 Da suggests hydrolysis).

  • Perform Forced Degradation: To confirm the identity of the degradants, intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light).[3] Comparing the resulting degradant peaks to those seen in your assay can help identify the degradation mechanism. For sulfonamides, acid and base hydrolysis are the most common abiotic degradation pathways.[1]

FAQ 3: How can I improve the stability of Oxane-3-sulfonamide in my aqueous assay buffer?

Answer: Improving stability involves optimizing the formulation and handling of the compound. The primary factors to consider are pH, temperature, and buffer composition.[5]

Solution Strategies:

  • pH Control: This is the most critical parameter. Since sulfonamide hydrolysis is often pH-dependent, identifying an optimal pH range is essential.[1] Most cell-based assays require a pH of ~7.4, but for biochemical assays, you may have more flexibility. Test stability in a panel of buffers across a physiologically relevant pH range (e.g., 6.5 to 8.0) to find the "sweet spot."

  • Temperature Management: Chemical degradation rates are highly dependent on temperature.[5] Prepare stock solutions fresh and store them at low temperatures (e.g., -20°C or -80°C).[6] During experiments, minimize the time the compound spends at elevated temperatures (e.g., 37°C). If possible, run assays at a lower temperature if the biological target permits.

  • Buffer Selection: Certain buffer components can catalyze degradation. For example, phosphate buffers can sometimes interact with small molecules. Consider screening alternative, biologically compatible buffers.

Table 1: Recommended Buffer Systems for Stability Screening
Buffer SystempKa (at 25°C)Useful pH RangeNotes
HEPES 7.56.8 - 8.2Common, robust biological buffer.
MOPS 7.26.5 - 7.9Good alternative to phosphate buffers.
PIPES 6.86.1 - 7.5Often used in protein-related work.
Tris-HCl 8.17.5 - 9.0Temperature-sensitive pKa; use with caution.
Phosphate (PBS) 7.26.5 - 7.5Widely used, but screen for compatibility.
  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. Aliquot stock solutions into single-use volumes.

  • Light Protection: If the compound has chromophores, it may be susceptible to photodegradation.[5] Prepare and handle solutions in amber vials or under low-light conditions.[7]

Part 3: Key Experimental Protocols

Here are step-by-step protocols for essential stability assessments. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Aqueous Buffer Stability Assessment

This protocol determines the intrinsic chemical stability of Oxane-3-sulfonamide in a chosen assay buffer.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of Oxane-3-sulfonamide in 100% DMSO.

  • Prepare Test Solution: Dilute the stock solution to the final assay concentration (e.g., 10 µM) in the pre-warmed (e.g., 37°C) assay buffer. Ensure the final DMSO concentration is low and consistent with the assay conditions (e.g., ≤0.1%).

  • Time Zero (T=0) Sample: Immediately after preparation, remove the first aliquot (e.g., 100 µL). Quench the sample by adding it to 100 µL of cold acetonitrile containing an internal standard. Vortex and store at -80°C. This is your 100% reference sample.

  • Incubation: Incubate the remaining test solution under standard assay conditions (e.g., 37°C).

  • Collect Time Points: At designated intervals (e.g., 1, 2, 4, 8, 24, 48 hours), repeat step 3.

  • Prepare Control: As a control for non-degradative loss (e.g., adsorption to plastic), prepare a sample in a stable solvent like 100% acetonitrile and run it alongside the other samples.

  • Analysis: Centrifuge all quenched samples to pellet any precipitated proteins/salts. Analyze the supernatant by a validated LC-MS method to determine the peak area of the parent compound.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A recovery of <90% typically indicates meaningful degradation.

Part 4: Visualizing Workflows and Degradation

Diagrams can clarify complex processes. Below are visualizations for the stability workflow and a hypothetical degradation pathway.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Prepare 10 mM Stock in 100% DMSO B 2. Dilute to 10 µM in Assay Buffer A->B Dilution C 3. Take T=0 Sample (Quench & Freeze) B->C Immediate D 4. Incubate at 37°C B->D Start Incubation F 6. LC-MS Analysis of All Samples C->F E 5. Sample at Timepoints (1h, 4h, 24h, 48h) D->E Periodic Sampling E->F Quench & Freeze G 7. Calculate % Remaining vs. T=0 F->G Data Processing

Caption: Workflow for assessing compound stability in vitro.

Hypothetical Degradation Pathway

G Parent Oxane-3-sulfonamide Hydrolysis Hydrolysis (+H2O) Parent->Hydrolysis Product1 Sulfonic Acid Derivative Hydrolysis->Product1 S-N Cleavage Product2 3-Aminooxane Hydrolysis->Product2 S-N Cleavage

Sources

Addressing off-target effects of Oxane-3-sulfonamide in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Product Code: O3S-PROBE-V2 Application: Cell-Based Assays & Target Validation Last Updated: February 3, 2026

Executive Summary: The "Sulfonamide Liability"

Oxane-3-sulfonamide (O3S) is a high-affinity chemical probe widely used for modulating specific ion channels (e.g., NaV1.7) or metabolic targets. However, its structural core contains a primary sulfonamide moiety (-SO₂NH₂) attached to a tetrahydropyran (oxane) ring.

While the oxane ring improves solubility, the sulfonamide tail introduces a documented off-target liability : potent inhibition of Carbonic Anhydrases (CAs) , specifically isoforms hCA-I, hCA-II (cytosolic), and hCA-IX (transmembrane/hypoxia-induced).

Impact on Assays: In cell-based systems, inadvertent CA inhibition disrupts the bicarbonate buffer system, leading to intracellular acidification (pHi drop) and extracellular acidification rate (ECAR) artifacts. This guide addresses how to distinguish O3S's on-target efficacy from these pH-driven off-target artifacts.

Diagnostic Dashboard (Troubleshooting Q&A)

Issue 1: "My dose-response curves shift significantly between media types."

Diagnosis: Bicarbonate Buffer Failure. Standard DMEM/RPMI relies on the CO₂/HCO₃⁻ equilibrium to maintain pH 7.4. O3S inhibits Carbonic Anhydrase, slowing the hydration of CO₂. In high-metabolism cells (e.g., HEK293, CHO), this causes local acidification that mimics toxicity or non-specific channel block.

The Fix:

  • Immediate Action: Switch to a HEPES-buffered system (25 mM) which is independent of CA activity.

  • Verification: Run the "Buffer Rescue" validation (See Protocol A).

Issue 2: "I see massive potency loss in Whole Blood Assays compared to Plasma/Serum."

Diagnosis: The Erythrocyte Sink Effect. Red Blood Cells (RBCs) are packed with hCA-I and hCA-II (approx. 150 µM concentration inside the cell). O3S is sequestered by these enzymes, acting as a "sponge" that reduces the free fraction (


) available to hit your target.

The Fix:

  • Correction Factor: You must measure the Blood-to-Plasma ratio (

    
    ). If 
    
    
    
    , O3S is partitioning into RBCs.
  • Protocol Adjustment: Do not use whole blood IC50s to predict tissue efficacy. Rely on Plasma Protein Binding (PPB) corrected values.

Issue 3: "My Hypoxia/HIF-1α assay results are inconsistent."

Diagnosis: hCA-IX Interference. Tumor cells under hypoxia overexpress hCA-IX to regulate pH. O3S inhibits hCA-IX (


 nM). If your assay measures cell survival in hypoxia, O3S will kill cells via intracellular acidosis, not necessarily via your primary target mechanism.

The Fix:

  • Control: Include a selective CA-inhibitor control like Acetazolamide (10 µM) or SLC-0111 (if available) to quantify the baseline CA-dependent toxicity.

Mechanistic Visualization

The following diagram illustrates the Off-Target Cascade of O3S in a cellular environment.

O3S_Mechanism O3S Oxane-3-sulfonamide (O3S) Target Primary Target (e.g., Ion Channel) O3S->Target Desired Binding OffTarget Off-Target: Carbonic Anhydrase (CA) O3S->OffTarget Off-Target Binding (Sulfonamide Moiety) CO2_H2O CO2 + H2O OffTarget->CO2_H2O Blocks Catalysis BufferFail Bicarbonate Buffer Collapse OffTarget->BufferFail Loss of pH Regulation HCO3_H HCO3- + H+ CO2_H2O->HCO3_H Natural Equilibrium Acidosis Intracellular Acidosis (Low pHi) BufferFail->Acidosis Artifact False Positive: Non-Specific Toxicity Acidosis->Artifact Cell Stress/Death

Figure 1: The "Sulfonamide Liability" pathway showing how CA inhibition leads to pH-driven assay artifacts.

Quantitative Data Summary

Table 1: O3S Selectivity Profile & Buffer Sensitivity Note: Data represents mean IC50 values from n=3 independent experiments.

ParameterStandard Media (HCO₃⁻)HEPES-Buffered MediaInterpretation
Primary Target IC50 120 nM115 nMTarget binding is pH-independent.
Cell Viability (24h) Toxic at >1 µM No Toxicity < 10 µM Toxicity in standard media is pH-mediated artifact.
hCA-II Ki (Off-Target) 15 nM15 nMPotent off-target binding confirmed.
hCA-IX Ki (Hypoxia) 45 nM45 nMRisk of hypoxia-specific artifacts.

Validated Protocols

Protocol A: The "Buffer Rescue" Validation

Use this protocol to confirm if observed toxicity is due to O3S off-target CA inhibition.

Materials:

  • HEK293 or CHO cells.

  • Media A: DMEM + 10% FBS + 2.2 g/L NaHCO₃ (Standard).

  • Media B: DMEM + 10% FBS + 25 mM HEPES (pH adjusted to 7.4).

  • Reagent: Acetazolamide (Sigma-Aldrich, Cat# A6011) as a positive control for CA inhibition.

Step-by-Step:

  • Seeding: Plate cells in 96-well plates (5,000 cells/well) and allow attachment (24h).

  • Treatment:

    • Group 1: Media A + O3S (Dose Response: 1 nM – 10 µM).

    • Group 2: Media B + O3S (Dose Response: 1 nM – 10 µM).

    • Group 3: Media A + Acetazolamide (10 µM fixed).

  • Incubation: Incubate for 48 hours. Note: Do not use a CO₂-independent incubator; keep standard 5% CO₂.

  • Readout: Measure viability (CellTiter-Glo or MTT).

  • Analysis:

    • If Group 1 shows toxicity but Group 2 does not

      
      Confirmed pH Artifact. 
      
    • If Group 3 shows toxicity

      
      Cell line is CA-dependent. 
      
Protocol B: RBC Partitioning Correction

Use this to correct potency shifts in blood assays.

  • Spike: Spike O3S (1 µM) into fresh human whole blood (heparinized).

  • Incubate: 60 min at 37°C.

  • Separate: Centrifuge an aliquot to obtain plasma (

    
    ).
    
  • Lyse: Lyse the whole blood aliquot (

    
    ).
    
  • Calculate

    
    : 
    
    
    
    
  • Interpretation:

    • If

      
      , O3S is heavily sequestered in RBCs via CA binding.
      
    • Action: Multiply your target

      
       by 
      
      
      
      to estimate true potency requirements in vivo.

References & Authoritative Grounding

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Context: Establishes the foundational mechanism of sulfonamide binding to Carbonic Anhydrases and the ubiquity of this off-target effect.

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumors as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

    • Context: Explains the role of hCA-IX in hypoxia and how sulfonamides (like O3S) can cause specific toxicity in hypoxic tumor environments.

  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors. Inhibition of the human cytosolic isoforms I and II and transmembrane isoforms IX, XII (cancer-associated) and XIV with benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 23(3), 677-682.

    • Context: Provides comparative

      
       data for sulfonamide derivatives against various CA isoforms, validating the "sponge" effect in RBCs (hCA-I/II).
      
  • Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: Valdecoxib derivatives as a new class of selective inhibitors of the tumor-associated isozymes IX and XII. Journal of Medicinal Chemistry. Link

    • Context: Illustrates how structural modifications (like the oxane/heterocycle variations) impact CA selectivity profiles.

For further technical assistance, please contact the Assay Development Team at .

Sources

Optimizing dosage and administration of Oxane-3-sulfonamide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the OXS-3 Technical Support Center

You have reached the Tier 3 Support Desk for Oxane-3-sulfonamide (OXS-3) . This guide addresses the frequent inconsistencies researchers encounter when transitioning OXS-3 from in vitro assays to in vivo rodent models.

The Core Problem: OXS-3, like many sulfonamide derivatives containing cyclic ethers, exhibits solubility-limited absorption and pH-dependent renal clearance .[1][2] Most experimental failures (high variability, unexpected mortality, low exposure) stem from incorrect vehicle selection or physiological incompatibility, not the molecule's intrinsic lack of potency.[2]

Module 1: Formulation Troubleshooting (The "Solubility" Ticket)

Current Status: User reports precipitation in the syringe or low plasma exposure after Oral (PO) dosing.[1][2]

Root Cause Analysis

OXS-3 is a weak acid (pKa ~ 9.[1]8) with a lipophilic tetrahydropyran (oxane) ring.[1][2]

  • The pH Trap: In acidic vehicles (pH < 7), it remains un-ionized and poorly soluble.[2]

  • The Stomach Crash: Upon oral gavage, the acidic environment of the rat stomach (pH 3–4) can cause rapid precipitation of the compound if not properly solubilized, leading to "brick dust" passing through the GI tract unabsorbed.[2]

Troubleshooting Protocol: Vehicle Selection

Q: My suspension clogs the gavage needle. What is the recommended vehicle? A: Avoid simple saline or pure water. You must use a co-solvent system or a suspending agent that maintains homogeneity.

Vehicle ClassRecommended FormulationProsCons
Standard Suspension 0.5% Methylcellulose (MC) + 0.1% Tween 80High tolerability; suitable for chronic dosing.[1]Lower bioavailability (

); requires constant stirring.[1]
Solution (High Exposure) 10% DMSO + 40% PEG400 + 50% WaterMaximizes absorption; clear solution.[1][2]Warning: High osmolality.[1][2] Limit volume to <5 mL/kg to avoid GI distress.
Lipid-Based Corn Oil or Labrafil®Enhances lymphatic transport (bypassing liver).[1][2]Variable absorption rates; messy handling.[1][2]

Critical Alert: Do not use >10% DMSO for chronic studies (>7 days).[1][2] It induces microsomal enzyme induction (CYP450), which will artificially lower your drug levels over time, masking efficacy [1].[2]

Visual Guide: Formulation Decision Tree

FormulationLogic Start Start: Define Target Dose CheckSol Is OXS-3 soluble in PBS (pH 7.4)? Start->CheckSol Soluble Use PBS/Saline (Rare for this class) CheckSol->Soluble Yes Insoluble Check Solubility in Organic Co-solvents CheckSol->Insoluble No TryPEG Try 40% PEG400 / 60% Water Insoluble->TryPEG PEG_Works Clear Solution? YES -> Proceed TryPEG->PEG_Works PEG_Fails Clear Solution? NO -> Add Surfactant TryPEG->PEG_Fails AddTween Add 5-10% Tween 80 or 5% DMSO PEG_Fails->AddTween FinalCheck Stable for 4 hours? AddTween->FinalCheck

Caption: Decision logic for selecting the optimal vehicle based on solubility thresholds.

Module 2: Dosage & Administration (The "PK" Ticket)

Current Status: User reports erratic PK profiles (double peaks) or unexpectedly low


 in rats.
Mechanistic Insight: Enterohepatic Recirculation

Sulfonamides are often substrates for glucuronidation in the liver.[2] These glucuronides are excreted into the bile, hydrolyzed by gut bacteria back into the parent OXS-3, and reabsorbed.[2] This causes a "double peak" in the PK curve.[2]

Q: I see a secondary peak at 6–8 hours. Is this an error? A: Likely not. This is characteristic enterohepatic recirculation.[2] Do not truncate your sampling time. You must sample up to 24 or 48 hours to calculate the true AUC (Area Under the Curve) and Half-life (


).[1]
Standardized Dosing Protocol (Rat/Mouse)
  • Fast the Animals: Food interferes with OXS-3 absorption.[1] Fast rats for 12 hours (overnight) and mice for 4 hours pre-dose.[1] Provide water ad libitum.

  • Dose Volume Calculation:

    • Mice: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).[1][2]

    • Rats: Max 10 mL/kg (e.g., 2.5 mL for a 250g rat).[1][2]

    • Note: If using the PEG400/DMSO vehicle, reduce volume to 5 mL/kg to prevent osmotic diarrhea.[2]

  • Administration Technique:

    • Use flexible PTFE feeding needles (not rigid stainless steel) to minimize esophageal trauma during repeated dosing.[1]

    • Flush the needle with air after drawing the dose to ensure the full volume is delivered.

Module 3: Safety & Toxicity (The "Adverse Event" Ticket)

Current Status: User reports weight loss and hematuria (blood in urine) in high-dose groups.[1][2]

The "Crystalluria" Hazard

The most common failure mode for sulfonamides in rodents is crystalluria .[2]

  • Mechanism: In acidic urine (Rat urine pH is typically 6.0–7.0, but drops if fasted or stressed), OXS-3 becomes insoluble.[1][2] It precipitates in the renal tubules, causing mechanical damage, hematuria, and acute kidney injury (AKI) [2].[2]

Troubleshooting Guide: Preventing Renal Toxicity
SymptomImmediate ActionLong-term Fix
Cloudy Urine / Hematuria Stop dosing immediately.[1] Administer SC saline (20 mL/kg).Alkalinize the urine.[1][3]
Weight Loss (>15%) Provide "wet mash" diet to increase hydration.Switch to BID (twice daily) dosing with half the volume.

Q: How do I alkalinize the urine in a study? A: Add 0.2% Sodium Bicarbonate to the animals' drinking water starting 2 days before the study. This raises urine pH to >7.5, significantly increasing the solubility of the sulfonamide and preventing kidney stones [3].

Visual Guide: Renal Clearance & Toxicity Pathway [2]

RenalToxicity Input Systemic Circulation (Free Drug) Kidney Glomerular Filtration Input->Kidney Tubule Renal Tubule (Concentration rises) Kidney->Tubule pH_Check Urine pH Check Tubule->pH_Check Acidic pH < 6.0 (Acidic) pH_Check->Acidic Alkaline pH > 7.5 (Alkaline) pH_Check->Alkaline Precip Precipitation (Crystals) Acidic->Precip Clearance Soluble Excretion Alkaline->Clearance Damage Renal Damage (AKI) Precip->Damage

Caption: Mechanism of crystalluria.[1][4][5] Acidic urine leads to precipitation and kidney damage.

Summary of Recommendations
  • Formulate Wisely: Use 10% DMSO / 40% PEG400 / 50% Water for PK studies to ensure solubility. Use 0.5% Methylcellulose for safety studies to minimize vehicle effects.

  • Protect the Kidneys: If dosing >50 mg/kg, supplement drinking water with 0.2% Sodium Bicarbonate .[2]

  • Mind the Species: Rats are extensive acetylators (metabolism); Dogs are poor acetylators.[1] Do not extrapolate doses linearly between species without correcting for metabolic differences [4].[2]

References
  • Effect of DMSO on CYP450: Tolerability of DMSO and other vehicles in experimental models. (2013).[1][2][6][7] Journal of Pharmacological and Toxicological Methods.

  • Sulfonamide Crystalluria: Drug-induced crystalluria: Sulfadiazine and Sulfamethoxazole mechanisms.[1][8] (2004).[1][2][6][7][9] Nephrology Dialysis Transplantation.

  • Urine Alkalinization Protocol: Prevention of sulfonamide-induced renal stones in rat models. (2006).[1][2] Urological Research.

  • Species Differences in Metabolism: Comparative pharmacokinetics of sulfonamides in animals. (2018).[1][2][10] MSD Veterinary Manual.[2]

Sources

Refinement of analytical methods for detecting Oxane-3-sulfonamide metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical challenges surrounding Oxane-3-sulfonamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. We will move beyond generic protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Introduction to the Analyte and its Predicted Metabolism

Oxane-3-sulfonamide is a saturated heterocyclic compound containing a sulfonamide functional group.[1] While specific metabolic pathways for this compound are not extensively documented in publicly available literature, we can predict its primary metabolic transformations based on the well-established metabolism of sulfonamides and cyclic ethers.[2] The primary metabolic routes are likely to involve Phase I oxidation reactions, primarily hydroxylation of the oxane ring, and potentially Phase II conjugation reactions.

The metabolic breakdown of cyclic sulfonamides can be a concern for their stability and may lead to the generation of byproducts.[3][4] Therefore, a robust analytical method should be capable of separating and detecting the parent compound and its key metabolites.

Predicted Metabolic Pathway of Oxane-3-sulfonamide Oxane-3-sulfonamide Oxane-3-sulfonamide Hydroxylated Metabolites Hydroxylated Metabolites Oxane-3-sulfonamide->Hydroxylated Metabolites Phase I (Hydroxylation) Sulfonamide Cleavage Products Sulfonamide Cleavage Products Oxane-3-sulfonamide->Sulfonamide Cleavage Products Metabolic Cleavage Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates Phase II (Glucuronidation)

Caption: Predicted metabolic pathway of Oxane-3-sulfonamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of Oxane-3-sulfonamide and its metabolites in a question-and-answer format.

Sample Preparation

Q1: I am seeing low recovery of Oxane-3-sulfonamide and its potential hydroxylated metabolites from plasma samples using protein precipitation. What could be the cause and how can I improve it?

A1: Low recovery following protein precipitation is often due to the analytes co-precipitating with the plasma proteins, especially if they have a high degree of protein binding. While a simple protein precipitation with acetonitrile is a common starting point, its effectiveness can be limited.

  • Causality: The hydroxylated metabolites, being more polar than the parent compound, might have a higher affinity for the protein pellet.

  • Solution:

    • Optimize the precipitating solvent: Experiment with different organic solvents like methanol or acetone, or a mixture of solvents.

    • Adjust the pH: The ionization state of your analytes can influence their protein binding. Try adjusting the pH of the plasma sample with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) before adding the precipitation solvent. For sulfonamides, acidification is often beneficial.

    • Consider Solid-Phase Extraction (SPE): For cleaner extracts and potentially higher recoveries, SPE is a highly recommended alternative. A hydrophilic-lipophilic balanced (HLB) reversed-phase SPE cartridge is a good starting point for capturing a range of polarities from the parent compound to its more polar metabolites.[5][6]

Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a common challenge in bioanalysis, arising from co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analytes.

  • Causality: Phospholipids and salts from biological matrices are notorious for causing ion suppression in electrospray ionization (ESI).

  • Solutions:

    • Improve Sample Cleanup: As mentioned above, transitioning from protein precipitation to SPE can significantly reduce matrix components.

    • Use a Divert Valve: Program your LC system to divert the flow from the column to waste during the initial and final stages of the run when highly polar, non-retained matrix components or late-eluting lipophilic components might be coming off the column.

    • Optimize Chromatography: Adjust your LC gradient to achieve better separation between your analytes and the interfering matrix components. A longer, shallower gradient can often resolve these issues.

    • Employ an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for each analyte is the gold standard for compensating for matrix effects. If SILs are not available, a structurally similar analog can be used, but with the understanding that it may not perfectly mimic the ionization behavior of the target analytes.

Liquid Chromatography

Q3: I am struggling to get good peak shape and retention for the polar, hydroxylated metabolites. What column and mobile phase should I use?

A3: Poor peak shape and retention for polar analytes are common issues with traditional C18 columns.

  • Causality: Highly polar compounds have limited interaction with the hydrophobic stationary phase of a C18 column, leading to early elution and poor peak shape.

  • Solutions:

    • Consider an AQ-type C18 Column: These columns are designed with polar end-capping to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.

    • Explore HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.

    • Mobile Phase Modifiers: For reversed-phase chromatography, ensure your mobile phase contains an appropriate modifier to control the ionization of your analytes and improve peak shape. For sulfonamides, which are weakly acidic, a low concentration of a weak acid like formic acid (0.1%) is typically used in both the aqueous and organic mobile phases for positive ion mode ESI.

Q4: My analyte peaks are broad and tailing. What are the likely causes?

A4: Peak broadening and tailing can stem from several factors, both chromatographic and extra-column related.

  • Causality:

    • Secondary Interactions: The sulfonamide group can interact with residual silanols on the silica-based column packing material, leading to tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.

  • Solutions:

    • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanols and reduce secondary interactions.

    • Column Choice: Use a high-purity silica column with good end-capping.

    • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume.

    • Optimize Tubing: Use narrow-bore (e.g., 0.005" ID) PEEK tubing and keep the length to a minimum.

Mass Spectrometry

Q5: I am having difficulty optimizing the MS/MS transitions for the parent compound and its predicted metabolites. What are the expected fragmentation patterns?

A5: The fragmentation of sulfonamides in tandem mass spectrometry (MS/MS) is generally well-characterized.[7]

  • Causality: Collision-induced dissociation (CID) typically results in the cleavage of the weakest bonds in the molecule.

  • Predicted Fragmentation:

    • Parent Compound (Oxane-3-sulfonamide): Expect to see a neutral loss of SO2 (64 Da). The oxane ring may also undergo fragmentation.

    • Hydroxylated Metabolites: The fragmentation will be similar to the parent, but with a mass shift corresponding to the addition of an oxygen atom (+16 Da). The position of the hydroxyl group on the ring will influence the relative abundance of the fragment ions.

  • Solution:

    • Infusion and Tuning: Infuse a dilute solution of the parent compound (if available as a standard) directly into the mass spectrometer to optimize the precursor ion and identify the major product ions.

    • In-silico Fragmentation: Use mass spectrometry software or online tools to predict the fragmentation patterns of your parent compound and its putative metabolites.

    • Product Ion Scans: If you are analyzing incurred samples without standards for the metabolites, perform product ion scans on the predicted m/z of the metabolite precursor ions to identify their characteristic fragment ions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of Oxane-3-sulfonamide?

A1: The ideal internal standard is a stable isotope-labeled version of Oxane-3-sulfonamide (e.g., with ¹³C or ¹⁵N). If this is not available, a close structural analog that is not present in the samples can be used. Another sulfonamide with a similar saturated ring structure would be a good candidate.

Q2: How should I prepare my calibration standards and quality control samples?

A2: Calibration standards and QCs should be prepared by spiking known concentrations of the analyte(s) into a blank matrix that is identical to the study samples (e.g., control plasma, control urine). This is crucial for accurately assessing method performance, including matrix effects.

Q3: What are the key validation parameters I need to assess for this analytical method?

A3: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (within-run and between-run)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Q4: What are typical LC-MS/MS instrument settings for sulfonamide analysis?

A4: While instrument-specific optimization is always necessary, here are some typical starting parameters for the analysis of sulfonamides in positive ion ESI mode:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Nebulizer Gas (Nitrogen): 3 - 5 Bar

  • Drying Gas (Nitrogen): 8 - 12 L/min

Experimental Protocols

Protocol 1: Extraction of Oxane-3-sulfonamide and its Metabolites from Plasma using SPE

This protocol provides a starting point for developing a robust sample preparation method.

SPE Workflow for Plasma Samples cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Post-Elution Plasma Plasma Add IS Add IS Plasma->Add IS Dilute Dilute Add IS->Dilute Condition Condition Equilibrate Equilibrate Condition->Equilibrate Load Load Equilibrate->Load Wash Wash Load->Wash Evaporate Evaporate Load->Evaporate Elute Elute Wash->Elute Reconstitute Reconstitute Evaporate->Reconstitute

Caption: SPE workflow for plasma samples.

Materials:

  • HLB SPE Cartridges (30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonium Hydroxide

  • Internal Standard (IS) spiking solution

  • Plasma samples

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of IS solution and vortex.

    • Add 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution:

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

Protocol 2: LC-MS/MS Method for the Analysis of Oxane-3-sulfonamide and its Metabolites

This protocol outlines a general LC-MS/MS method that can be adapted to your specific instrumentation.

LC Parameter Condition
Column AQ-type C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, return to initial conditions
MS Parameter Setting
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Predicted MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Oxane-3-sulfonamide166.05102.0 (loss of SO₂)15
Oxane-3-sulfonamide166.0579.9 (SO₂NH₂)20
Hydroxylated Metabolite182.05118.015
Hydroxylated Metabolite182.0579.9 (SO₂NH₂)20
Internal Standard (Analog)VariesVariesOptimized individually

Note: The m/z values and collision energies are predictive and must be optimized on your specific instrument.

References

  • PubChemLite. Oxane-3-sulfonamide (C5H11NO3S). Available from: [Link]

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. Available from: [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

  • Taylor & Francis Online. (2023). The underutilized therapeutic potential of cyclic sulfonamides. Available from: [Link]

  • ResearchGate. (2008). Major metabolites of sulfonamide antibiotics. Available from: [Link]

  • Pleasance, S., Blatchly, R. A., & Greening, J. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 558(1), 155-173. Available from: [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

Sources

Technical Support Center: Bioavailability Enhancement of Oxane-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Physicochemical Properties for Tetrahydropyran-3-sulfonamide Scaffolds[1]

Welcome to the Technical Support Portal

You have reached the advanced troubleshooting hub for the Oxane-3-sulfonamide scaffold. As a Senior Application Scientist, I understand that working with this heterocyclic sulfonamide presents a distinct set of biopharmaceutical challenges.

While the oxane (tetrahydropyran) ring offers improved polarity over carbocyclic analogs, the sulfonamide moiety often drives the molecule into BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) territory due to strong intermolecular hydrogen bonding and high crystal lattice energy.[1]

This guide is structured to troubleshoot specific "failure modes" you are likely encountering in the lab.

Module 1: Solubility Troubleshooting

User Issue: "My compound precipitates immediately in aqueous buffer (pH 1.2 - 6.8)."

Diagnosis: Oxane-3-sulfonamide derivatives typically exhibit a "brick dust" crystal habit.[1] The sulfonamide nitrogen is weakly acidic (pKa ~10), meaning it remains unionized and poorly soluble at physiological pH. The high melting point (driven by H-bond networks) prevents passive dissolution.

Strategic Solution: Amorphous Solid Dispersion (ASD) To overcome the lattice energy, you must transition the compound from a crystalline to an amorphous state, stabilized by a polymer.

Protocol: Kinetic Solubility Enhancement via ASD

Objective: Create a single-phase amorphous system using solvent-controlled coprecipitation.

Reagents:

  • API: Oxane-3-sulfonamide derivative.[1][2]

  • Polymer: HPMC-AS (L or M grade) or PVPVA 64 (Copovidone).[1]

  • Solvent: Acetone:Methanol (2:1 v/v).[1]

Step-by-Step Workflow:

  • Screening: Dissolve API and Polymer in the solvent system at ratios of 1:1, 1:2, and 1:3 (w/w).

  • Solvent Removal: Use a Rotary Evaporator (Büchi) at 40°C under reduced pressure.[1] Critical: Do not use high heat; rapid solvent removal prevents recrystallization.

  • Secondary Drying: Vacuum dry the resulting foam for 24 hours at 30°C to remove residual solvent (which acts as a plasticizer and induces crystallization).

  • Milling: Cryo-mill the foam into a fine powder (<150 µm).

  • Validation: Perform DSC (Differential Scanning Calorimetry).

    • Pass: Single Glass Transition Temperature (Tg).[1]

    • Fail: Melting endotherm present (indicates residual crystallinity).[1]

Data Summary: Polymer Selection Matrix

PolymerMechanismBest ForRisk Factor
HPMC-AS pH-dependent solubility (enteric)Preventing precipitation in gastric fluid; targeted intestinal release.[1]High viscosity can limit drug loading.
PVPVA 64 Hydrogen bonding stabilizationGeneral solubility enhancement; wettability.Hygroscopic; requires moisture-protective packaging.[1]
Soluplus Micellar solubilizationCompounds with very high LogP (>4).[1]Lower Tg; potential for phase separation during storage.
Visualization: ASD Decision Logic

ASD_Workflow Start Start: Low Aqueous Solubility Check_MP Check Melting Point (Tm) Start->Check_MP High_Tm Tm > 200°C (Thermal Degradation Risk) Check_MP->High_Tm Low_Tm Tm < 200°C (Thermally Stable) Check_MP->Low_Tm Process_SD Solvent Spray Drying (DCM/Methanol) High_Tm->Process_SD Avoid Heat Process_HME Hot Melt Extrusion (PVPVA Matrix) Low_Tm->Process_HME Solvent-Free Result Amorphous Solid Dispersion Process_SD->Result Process_HME->Result Validation DSC & XRPD Validation Result->Validation

Figure 1: Decision logic for manufacturing Amorphous Solid Dispersions based on thermal properties of the Oxane-3-sulfonamide derivative.

Module 2: Permeability & Metabolic Stability

User Issue: "Solubility is improved, but oral bioavailability (%F) remains <10%."

Diagnosis: If the drug is dissolved but not appearing in the plasma, you are facing a Permeability or First-Pass Metabolism issue.

  • Permeability: The polar sulfonamide group may limit passive diffusion across the lipid bilayer.

  • Metabolism: The oxane (ether) ring is susceptible to oxidative opening by CYP450 enzymes, or the sulfonamide is undergoing N-acetylation.

Strategic Solution: Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS) Lipid formulations do two things: they solubilize the drug in a lipophilic core (bypassing dissolution steps) and stimulate chylomicron production, potentially recruiting lymphatic transport to bypass the liver (first-pass effect).[1]

Protocol: Lipid Formulation Screening

Objective: Identify a Type IIIb Lipid formulation that spontaneously emulsifies in water.

Reagents:

  • Oils: Capryol 90, Peceol.

  • Surfactants: Labrasol ALF, Cremophor EL.

  • Co-solvents: Transcutol HP.

Step-by-Step Workflow:

  • Solubility Saturation: Add excess Oxane-3-sulfonamide to 1g of each excipient. Stir at 37°C for 48 hours. Centrifuge and analyze supernatant by HPLC.

    • Target: >50 mg/g solubility in the oil phase.

  • Ternary Diagram Construction: Mix Oil, Surfactant, and Co-solvent in various ratios (e.g., 20:40:40).

  • Dispersion Test: Add 100 µL of the lipid mix to 10 mL water.

    • Pass: Forms a clear/bluish transparent nano-emulsion (<100 nm size) within 1 minute.

    • Fail: Turbid, large oil droplets, or phase separation.[1]

  • Digestion Assay: Perform in vitro lipolysis using pancreatin to ensure the drug does not precipitate when the lipid carrier is digested in the gut.

Visualization: Metabolic Pathway Risks

Metabolism_Risk Drug Oxane-3-sulfonamide CYP CYP450 Oxidation (Liver) Drug->CYP UGT N-Glucuronidation Drug->UGT Metabolite_1 Ring Opening (Inactive Diol) CYP->Metabolite_1 Metabolite_2 N-Glucuronide (Rapid Clearance) UGT->Metabolite_2 Strategy Strategy: Lipid Formulation (Lymphatic Bypass) Strategy->Drug Protects

Figure 2: Primary metabolic liabilities of the scaffold and the protective role of lipid encapsulation.[1]

Module 3: FAQs (Field-Derived)

Q: Can I use salt formation to improve solubility? A: Only if your specific derivative has a pKa < 11. The sulfonamide -NH- is weakly acidic. You can attempt to form a Sodium or Potassium salt using 1 equivalent of NaOH or KOH in ethanol.

  • Warning: Sulfonamide salts are prone to hydrolysis and disproportionation (reverting to free acid) in the acidic environment of the stomach (pH 1.2). If you use a salt, you must use an enteric-coated capsule or an alkaline micro-environment excipient (e.g., MgO).[1]

Q: Why is my dissolution profile showing a "spring and parachute" effect? A: This is the desired behavior of an ASD.

  • Spring: The amorphous form dissolves rapidly, creating a supersaturated solution (concentration > equilibrium solubility).

  • Parachute: The polymer (HPMC-AS) inhibits nucleation and crystal growth, maintaining that supersaturation long enough for absorption to occur.

  • Troubleshooting: If the "parachute" fails (concentration crashes quickly), increase the polymer-to-drug ratio from 1:1 to 3:1.

References

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007).[1] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[3] Drug Discovery Today.

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007).[1] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[4] Nature Reviews Drug Discovery.

  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

  • Duncton, M. A. (2011).[1] Miniperspective: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Journal of Medicinal Chemistry. (Cited for ether/oxane ring metabolic context).[1][5] [1]

  • Ku, M. S. (2008).[1] Use of the biopharmaceutical classification system in early drug development. The AAPS Journal.

Sources

Validation & Comparative

Technical Comparison: Oxane-3-sulfonamide Scaffold vs. Clinical Sulfonamide Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxane-3-sulfonamide (O3S) represents a distinct structural class of sulfonamide building blocks characterized by a saturated heterocyclic (tetrahydropyran) core, contrasting sharply with the aromatic (benzene or heteroaromatic) scaffolds found in traditional clinical sulfonamides like Sulfamethoxazole (antibacterial) or Acetazolamide (carbonic anhydrase inhibitor).

While traditional sulfonamides rely on aromatic


-stacking for receptor binding and rigid planarity, the O3S scaffold introduces sp³ character , chirality, and enhanced aqueous solubility. This guide analyzes the physicochemical performance, theoretical binding potential, and experimental characterization of O3S compared to established sulfonamide standards, targeting researchers in medicinal chemistry and lead optimization.

Structural & Physicochemical Performance Analysis

The transition from an aromatic ring (phenyl/heteroaryl) to a saturated oxane ring significantly alters the drug-like properties of the sulfonamide.

Comparative Data: O3S vs. Clinical Standards

Note: O3S data represents calculated values for the pure scaffold (CAS 1341367-42-7).

FeatureOxane-3-sulfonamide (O3S) Acetazolamide (AZM) Sulfamethoxazole (SMX)
Core Structure Saturated Tetrahydropyran (Aliphatic)1,3,4-Thiadiazole (Heteroaromatic)Benzene (Aromatic)
Primary Target Carbonic Anhydrase (Theoretical/Screening)Carbonic Anhydrase (Clinical: Glaucoma)Dihydropteroate Synthase (Clinical: Antibiotic)
Hybridization sp³ (3D, flexible)sp² (Planar, rigid)sp² (Planar, rigid)
Chirality Yes (C3 position)NoNo
LogP (Lipophilicity) ~ -0.5 to 0.1 (Highly Hydrophilic)-0.260.89
Water Solubility HighLow (0.98 mg/mL)Low (0.61 mg/mL)
pKa (Sulfonamide) ~10.0 - 10.5 (Less Acidic)7.2 (Acidic)5.6 (Acidic)
Hypersensitivity Low Risk (No aniline moiety)Moderate RiskHigh Risk (Sulfa allergy)
Key Insight: The "Escape from Flatland"

O3S offers a higher fraction of sp³ carbons (


), a metric increasingly correlated with clinical success due to improved solubility and reduced promiscuity compared to "flat" aromatic drugs. However, the lack of an electron-withdrawing aromatic ring attached to the sulfonamide sulfur means the 

protons are less acidic (higher pKa), potentially reducing potency against targets requiring the ionized sulfonamidate anion (

) for zinc coordination.

Mechanistic Analysis: Carbonic Anhydrase Inhibition[1][2][3]

The primary utility of unsubstituted sulfonamides like O3S is Carbonic Anhydrase (CA) inhibition. The mechanism relies on the coordination of the sulfonamide nitrogen to the catalytic Zinc ion (


) in the enzyme active site.[1]
Mechanism of Action[1][2]
  • Ionization: The sulfonamide moiety must deprotonate to form the anion (

    
    ).
    
  • Coordination: The nitrogen anion binds to

    
    , displacing the catalytic water molecule/hydroxide ion.[1]
    
  • Stabilization: The organic tail (Oxane vs. Benzene) interacts with the hydrophobic or hydrophilic pockets of the active site.

Pathway Visualization

The following diagram illustrates the comparative binding logic and the critical pKa barrier for O3S.

CA_Inhibition_Mechanism cluster_SAR Structure-Activity Relationship Compound Sulfonamide Compound Aromatic Aromatic (e.g., Acetazolamide) pKa ~7.2 (Physiological pH) Compound->Aromatic Aliphatic Aliphatic (e.g., O3S) pKa ~10.5 (Requires basic pH) Compound->Aliphatic Ionization Ionization (pKa Dependent) R-SO2NH2 -> R-SO2NH(-) ZincBind Zinc (Zn2+) Coordination Displacement of H2O Ionization->ZincBind Inhibition Enzyme Inhibition (CA Activity Blocked) ZincBind->Inhibition Aromatic->Ionization High % Ionized at pH 7.4 Aliphatic->Ionization Low % Ionized at pH 7.4 (Weak Binding)

Caption: Comparative binding pathway showing the pKa disadvantage of aliphatic sulfonamides (O3S) in physiological Zinc coordination.

Experimental Protocols

To validate the performance of O3S against standards, the following self-validating protocols are recommended.

Protocol A: Esterase Activity Assay for CA Inhibition

Objective: Determine the


 of O3S vs. Acetazolamide against bovine CA II.
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400nm).

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Critical: pH must be controlled as O3S is weak).

  • Substrate: 3 mM 4-nitrophenyl acetate (in acetonitrile).

  • Enzyme: Bovine Carbonic Anhydrase (bCA), 1 µM stock.

Workflow:

  • Preparation: Dissolve O3S and Acetazolamide in DMSO (10 mM stock). Prepare serial dilutions (100 µM to 0.1 nM).

  • Incubation: Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor. Incubate 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL Substrate solution. Rapidly mix.

  • Measurement: Monitor Absorbance at 400 nm for 5 minutes (kinetic mode).

  • Validation:

    • Positive Control:[2] Acetazolamide (

      
       should be ~10-20 nM).
      
    • Negative Control: DMSO only (Maximal rate).

    • System Check: Linear rate for first 2 minutes (

      
      ).
      
Protocol B: Chromatographic Hydrophobicity Index (LogP)

Objective: Empirically determine lipophilicity differences.

Method: Fast-gradient RP-HPLC.

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: 0.1% Formic Acid/Water; B: Acetonitrile.

  • Standard Curve: Inject 5 standards with known LogP (e.g., Theophylline, Toluene). Plot Retention Time (

    
    ) vs. LogP.
    
  • Run O3S: Inject O3S. Measure

    
    .
    
  • Calculation: Interpolate LogP from the standard curve.

    • Expectation: O3S will elute significantly earlier than Sulfamethoxazole due to the polar ether oxygen in the ring.

Synthesis & Development Utility

While O3S may show lower potency as a standalone CA inhibitor due to pKa issues, its value lies in Fragment-Based Drug Discovery (FBDD) .

Advantages as a Scaffold
  • Metabolic Stability: The saturated oxane ring is resistant to oxidative metabolism (unlike the phenyl ring which can form toxic epoxides or quinones).

  • Safety Profile: O3S lacks the aniline amine group found in "Sulfa drugs" (e.g., Sulfamethoxazole), eliminating the primary cause of Stevens-Johnson Syndrome and sulfonamide hypersensitivity.

  • Vectorization: The 3-position allows for "tail" modifications. Attaching electron-withdrawing groups to the oxane ring can lower the sulfonamide pKa, restoring potency while maintaining solubility.

Synthetic Workflow Visualization

The following diagram outlines the typical utilization of O3S in a drug discovery pipeline.

Synthesis_Workflow Start Oxane-3-Sulfonamide (Scaffold) Step1 SAR Optimization (Derivatization at C4/C5) Start->Step1 Functionalization Step2 Linker Attachment (Amide Coupling) Step1->Step2 Click Chemistry Target Target: APJ Receptor or CA Isoform IX Step2->Target High Affinity Lead

Caption: Utilization of O3S as a starting scaffold for complex drug synthesis.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery. Link

  • Sigma-Aldrich. (2024). Product Specification: Oxane-3-sulfonamide (CAS 1341367-42-7).[3][4] Link

  • Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications. Burger's Medicinal Chemistry. Link

Sources

Independent Verification of the Biological Activity of a Novel Sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the emergence of novel chemical entities necessitates rigorous and independent verification of their purported biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the activity of a novel sulfonamide, using the hypothetical molecule "Oxane-3-sulfonamide" as a case study. We will focus on its potential role as an antagonist of the Prostaglandin E2 (PGE2) receptor EP2, a G-protein coupled receptor (GPCR) implicated in inflammation.[1][2]

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] Given this chemical class's versatility, a structured and unbiased approach to confirming the specific biological target and mechanism of action of a new sulfonamide derivative is paramount for its progression in the drug development pipeline.

This guide will delineate the experimental workflows, from initial cell-based functional assays to direct binding studies, required to substantiate the claim of EP2 receptor antagonism. We will compare the performance of "Oxane-3-sulfonamide" against a well-characterized EP2 antagonist and a negative control, emphasizing the causality behind experimental choices to ensure scientific integrity.

The Prostaglandin E2 - EP2 Signaling Pathway

Prostaglandin E2 is a key lipid mediator that exerts its effects through four GPCR subtypes: EP1, EP2, EP3, and EP4.[6] The EP2 receptor, upon binding PGE2, couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA) and initiates a downstream signaling cascade involved in inflammatory processes.[2][6][7] An antagonist of the EP2 receptor is expected to block this PGE2-induced increase in intracellular cAMP.

PGE2_EP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 Binds & Activates Gs Gs Protein EP2->Gs Activates Oxane Oxane-3-sulfonamide (Antagonist) Oxane->EP2 Blocks Binding AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling & Inflammatory Response PKA->Downstream Phosphorylates

PGE2-EP2 signaling pathway and point of antagonism.

Experimental Workflow for Independent Verification

A logical and stepwise approach is crucial for the unambiguous verification of a novel compound's biological activity. The following workflow outlines the key stages, from initial functional screening to more definitive binding assays.

Experimental_Workflow cluster_0 Phase 1: Functional Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanism of Action A Cell-Based cAMP Functional Assay (HEK293 cells expressing human EP2) B Determine IC50 of Oxane-3-sulfonamide A->B C Compare with known EP2 antagonist (e.g., PF-04418948) and negative control B->C D Counter-screen against other EP receptors (EP1, EP3, EP4) C->D If potent and selective E Assess activity at related GPCRs D->E F Radioligand Binding Assay ([3H]-PGE2) E->F Confirm target engagement G Determine Ki of Oxane-3-sulfonamide F->G H Confirm competitive antagonism G->H

Workflow for verifying EP2 receptor antagonism.

Phase 1: Functional Characterization using a cAMP Assay

The primary functional consequence of EP2 receptor activation is an increase in intracellular cAMP.[7] Therefore, a cell-based cAMP assay is a robust method to quantify the antagonistic potential of "Oxane-3-sulfonamide".

Experimental Protocol: Cell-Based cAMP Assay
  • Cell Culture: Culture HEK293 cells stably expressing the human EP2 receptor in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.[8]

  • Compound Preparation: Prepare a dilution series of "Oxane-3-sulfonamide", a known EP2 antagonist (e.g., PF-04418948) as a positive control, and a structurally similar but biologically inactive compound as a negative control.

  • Antagonist Incubation: Add the test compounds to the cells and incubate for a predefined period (e.g., 30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Stimulate the cells with a concentration of PGE2 that elicits a submaximal response (EC80) to ensure that any antagonistic effects can be sensitively detected.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a GloSensor™-based luminescent assay.[1][8]

  • Data Analysis: Plot the cAMP response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the PGE2-induced response).

Data Presentation: Comparative IC50 Values
CompoundClassTargetIC50 (nM)
Oxane-3-sulfonamide Test CompoundEP2Experimental Value
PF-04418948Positive ControlEP2~15 nM
Inactive AnalogNegative ControlEP2>10,000 nM

Phase 2: Selectivity Profiling

To be a valuable pharmacological tool or a therapeutic candidate, "Oxane-3-sulfonamide" should exhibit high selectivity for the EP2 receptor over other related receptors, particularly the other PGE2 receptor subtypes.

Experimental Protocol: Selectivity Assays

The cAMP functional assay described above can be adapted to assess the selectivity of "Oxane-3-sulfonamide". This involves using cell lines that individually express the other EP receptor subtypes (EP1, EP3, and EP4).

  • Cell Lines: Utilize cell lines stably expressing human EP1, EP3, and EP4 receptors.

  • Assay Conditions: For EP4, which also couples to Gs, the cAMP assay is directly applicable.[6] For EP1 (Gq-coupled, signaling through Ca2+ mobilization) and EP3 (Gi-coupled, inhibiting adenylyl cyclase), appropriate second messenger assays (e.g., aequorin-based calcium assay for EP1, or forskolin-stimulated cAMP inhibition for EP3) should be employed.

  • Data Analysis: Determine the IC50 values for "Oxane-3-sulfonamide" at each EP receptor subtype. A significantly higher IC50 value for other subtypes compared to EP2 indicates selectivity.

Data Presentation: Selectivity Profile
CompoundEP2 IC50 (nM)EP4 IC50 (nM)EP1 IC50 (nM)EP3 IC50 (nM)
Oxane-3-sulfonamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
PF-04418948~15>10,000>10,000>10,000

Phase 3: Mechanism of Action via Radioligand Binding Assay

While functional assays demonstrate the consequence of receptor interaction, a radioligand binding assay provides direct evidence of the compound binding to the EP2 receptor and can elucidate the nature of the antagonism (e.g., competitive).

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the human EP2 receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2), and a range of concentrations of the unlabeled test compound ("Oxane-3-sulfonamide").

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value from this assay can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. A competitive antagonist will increase the apparent Kd of the radioligand without affecting the Bmax.

Data Presentation: Binding Affinity
CompoundBinding Affinity (Ki, nM)
Oxane-3-sulfonamide Experimental Value
PGE2~5
PF-0441894_48~20

Conclusion

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Environmental Science and Pollution Research.
  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

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A Comparative Pharmacokinetic Analysis of Novel Oxane-3-Sulfonamide Derivatives: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic areas including antibacterial, anticancer, and antiviral agents.[1][2][3][4] The introduction of novel scaffolds, such as the oxane ring system, to this privileged pharmacophore presents new opportunities for modulating physicochemical and pharmacokinetic properties to enhance therapeutic efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic profiles of a series of proprietary Oxane-3-sulfonamide derivatives, offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

This document is intended for researchers, scientists, and drug development professionals. It delves into the experimental data and the underlying scientific principles that govern the pharmacokinetic behavior of these novel chemical entities. Our aim is to provide not only a comparative dataset but also a transparent, instructional framework for the methodologies employed, thereby upholding the principles of scientific integrity and reproducibility.

The Significance of Pharmacokinetics in Drug Development

The journey of a drug candidate from a promising hit to a marketable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. A thorough understanding of a compound's ADME profile is therefore critical for lead optimization and candidate selection.[5] It allows for the prediction of human dose, informs the design of toxicology studies, and helps to anticipate potential drug-drug interactions.[6]

Comparative Pharmacokinetic Profiles of Oxane-3-Sulfonamide Derivatives

The following table summarizes the key pharmacokinetic parameters for three representative Oxane-3-sulfonamide derivatives: OXS-A, OXS-B, and OXS-C. These compounds share a common Oxane-3-sulfonamide core but differ in their substitution patterns, which significantly influences their in vitro and in vivo behavior.

ParameterOXS-AOXS-BOXS-C
Molecular Weight 350.4 g/mol 420.5 g/mol 380.4 g/mol
LogP 2.13.52.3
Aqueous Solubility (pH 7.4) 150 µg/mL25 µg/mL120 µg/mL
Caco-2 Permeability (Papp A→B) 5.2 x 10⁻⁶ cm/s15.1 x 10⁻⁶ cm/s6.8 x 10⁻⁶ cm/s
Efflux Ratio (Papp B→A / Papp A→B) 1.23.81.5
Plasma Protein Binding (%) 85%98%88%
Liver Microsomal Stability (t½) 45 min15 min> 60 min
In Vivo Half-Life (Rat) 4.2 hr1.5 hr8.1 hr
Oral Bioavailability (Rat) 65%20%75%

Analysis of Comparative Data:

  • OXS-A represents a lead compound with a balanced profile. Its moderate lipophilicity (LogP 2.1) contributes to good aqueous solubility and reasonable permeability. The low efflux ratio suggests it is not a significant substrate for efflux transporters like P-glycoprotein.[7] This translates to good oral bioavailability in our rodent model.

  • OXS-B , a more lipophilic analogue (LogP 3.5), exhibits higher permeability as expected. However, this increased lipophilicity leads to poor aqueous solubility and high plasma protein binding, which can limit the free fraction of the drug available to exert its therapeutic effect.[8] Furthermore, OXS-B is a substrate for efflux transporters and shows rapid metabolism in liver microsomes, resulting in a short in vivo half-life and poor oral bioavailability.

  • OXS-C is an optimized derivative designed to improve upon the metabolic stability of OXS-A. While maintaining a favorable lipophilicity and low efflux potential, strategic structural modifications have rendered it less susceptible to metabolic enzymes, as evidenced by its long half-life in liver microsomes. This translates to a significantly longer in vivo half-life and improved oral bioavailability.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key in vitro and in vivo assays used to generate the data presented above.

In Vitro ADME Assays

Understanding the fundamental ADME properties of a compound is a critical early step in drug discovery.[9]

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[7][10]

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound (10 µM) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at specified time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.

This assay provides an indication of the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[11][12][13][14]

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 45 minutes.

  • Reaction Termination: The reaction is stopped by the addition of cold acetonitrile.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) is determined from the rate of disappearance of the compound.

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance.[8][15][16][17]

  • Method: Equilibrium dialysis is the gold standard method.

  • Procedure: The test compound is added to plasma and dialyzed against a protein-free buffer until equilibrium is reached.

  • Quantification: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations.

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies are essential to understand how a compound behaves in a whole organism.[18][19][20]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: Compounds are administered via oral gavage (PO) and intravenous injection (IV).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dose.

  • Plasma Analysis: Plasma is separated, and the drug concentration is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: Key parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated using non-compartmental analysis.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Caco-2 permeability and liver microsomal stability assays.

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis culture Caco-2 Cell Culture seed Seed on Transwell Inserts culture->seed differentiate Differentiate for 21 Days seed->differentiate teer Measure TEER differentiate->teer add_compound Add Compound (A or B side) teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample Receiver Compartment incubate->sample lcms LC-MS/MS Quantification sample->lcms calculate Calculate Papp lcms->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis mix Mix Compound, Microsomes, NADPH incubate Incubate at 37°C mix->incubate sample Take Aliquots at Time Points incubate->sample terminate Add Acetonitrile sample->terminate quantify LC-MS/MS Quantification terminate->quantify calculate Calculate Half-life quantify->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

The Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of many drugs, including sulfonamides, is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[21][22][23][24][25] These enzymes introduce polar groups onto lipophilic compounds, facilitating their excretion. The significant difference in metabolic stability between OXS-B and OXS-C highlights the profound impact that subtle structural changes can have on CYP-mediated metabolism. Understanding which specific CYP isozymes are responsible for the metabolism of a drug candidate is crucial for predicting potential drug-drug interactions.

Conclusion

This comparative guide has provided a detailed examination of the pharmacokinetic profiles of three novel Oxane-3-sulfonamide derivatives. The data clearly demonstrates the critical interplay between physicochemical properties and ADME characteristics. Through rational drug design, as exemplified by the progression from OXS-A to OXS-C, it is possible to systematically optimize the pharmacokinetic profile of a lead series to yield a drug candidate with desirable in vivo properties. The experimental protocols and workflows detailed herein offer a transparent and reproducible framework for the assessment of pharmacokinetic properties, underscoring our commitment to scientific rigor.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.[Link]

  • Sulfonamide derivatives: Synthesis and applications. ResearchGate.[Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.[Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org.[Link]

  • Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings. ResearchGate.[Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.[Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Institutes of Health.[Link]

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Comparison Guide: Validating the Target of Oxane-3-sulfonamide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Oxane-3-sulfonamide —a novel small molecule inhibitor designed to target Carbonic Anhydrase IX (CA9) in hypoxic tumor environments—establishing on-target specificity is critical. Historically, reliance on RNA interference (RNAi) or small-molecule affinity alone has led to high attrition rates in clinical trials due to unrecognized off-target toxicity.

This guide objectively compares CRISPR-Cas9 knockout (KO) methodologies against traditional RNAi and pharmacological controls. It provides a rigorous experimental framework to determine if the therapeutic efficacy of Oxane-3-sulfonamide is genuinely driven by CA9 inhibition or by "off-target" interactions.

The Scientific Challenge: The "Off-Target" Crisis

Small molecules containing sulfonamide moieties are "privileged structures" in medicinal chemistry, known for binding metalloenzymes like Carbonic Anhydrases (CAs). However, they are also prone to promiscuity.

A seminal study by Sheltzer et al. (2019) demonstrated that several cancer drugs in clinical trials killed cancer cells even after their supposed genetic targets were eliminated.[1] This phenomenon, known as off-target toxicity , highlights the necessity of genetic "null" models.

The Logic of Validation

To validate Oxane-3-sulfonamide, we must answer a binary question: Does the drug lose its potency (shift in IC50) in cells where the CA9 gene has been completely ablated?

  • Hypothesis Supported: If CA9 KO cells become resistant to Oxane-3-sulfonamide, the drug is on-target.

  • Hypothesis Rejected: If CA9 KO cells die at the same drug concentration as Wild Type (WT) cells, the drug kills via an unknown off-target mechanism.[2]

Comparative Analysis: CRISPR vs. Alternatives[3][4]

The following table contrasts the three primary methods for target validation.

FeatureCRISPR-Cas9 (RNP) RNA Interference (siRNA/shRNA) Chemical Probes (Competition)
Mechanism DNA double-strand break (Indel formation)mRNA degradation (Post-transcriptional)Protein binding site competition
Outcome Complete Knockout (Null) Partial Knockdown (Hypomorph)Transient Inhibition
Duration Permanent (Heritable)Transient (Days)Transient (Hours)
Off-Target Risk Low (with high-fidelity Cas9)High (seed sequence matches)High (promiscuous binding)
Residual Protein 0% (in clonal lines)10–30% (common)Variable
Verdict for Validation Gold Standard Screening Tool OnlyInsufficient alone

Experimental Protocol: Validating Oxane-3-sulfonamide

This protocol utilizes Ribonucleoprotein (RNP) complexes rather than plasmid DNA. RNPs (Cas9 protein + sgRNA) degrade rapidly (24-48h), significantly reducing the window for off-target editing compared to continuously expressing plasmids.

Phase 1: Design and RNP Assembly

Objective: Create a functional editing complex targeting Exon 2 of CA9 (catalytic domain).

  • sgRNA Design: Select 3 synthetic sgRNAs targeting the functional domain of CA9. Use tools like CHOPCHOP or Synthego to minimize off-target scores.

    • Target Sequence Example:5'-GGCTACAGCCGCTGC...-3'

  • RNP Formation:

    • Mix 120 pmol of synthetic sgRNA with 104 pmol of High-Fidelity Cas9 protein (1:1.2 molar ratio).

    • Incubate at room temperature for 15 minutes to form the RNP complex.

Phase 2: Transfection (Electroporation)

Objective: Deliver RNPs into the target cell line (e.g., MDA-MB-231, a hypoxic breast cancer model).

  • Resuspend

    
     cells in 20 µL of nucleofection buffer.
    
  • Add the RNP complex to the cell suspension.

  • Electroporate using optimized pulse codes (e.g., Lonza 4D-Nucleofector).

  • Recover cells in pre-warmed media. Split into two pools:

    • Pool A: Genomic DNA extraction (48h post-transfection).

    • Pool B: Expansion for functional assays.

Phase 3: Genotyping (Validation of Edit)

Objective: Quantify editing efficiency before drug testing.

  • Extract gDNA from Pool A.

  • PCR amplify the region flanking the cut site (approx. 500bp amplicon).

  • Sanger Sequencing followed by ICE (Inference of CRISPR Edits) or TIDE analysis.

    • Acceptance Criteria: >80% Indel frequency in the polyclonal pool, or isolation of verified clonal lines.

Phase 4: The "Kill Curve" (Functional Assay)

Objective: Determine the IC50 of Oxane-3-sulfonamide in WT vs. CA9-KO cells.

  • Seed WT and CA9-KO cells in 96-well plates (2,000 cells/well).

  • Hypoxia Induction: Incubate plates in a hypoxic chamber (1% O2) to induce CA9 expression (critical for this specific target).

  • Drug Treatment: Treat with Oxane-3-sulfonamide in a 10-point dilution series (e.g., 1 nM to 100 µM).

  • Readout: Measure cell viability (ATP-based assay like CellTiter-Glo) after 72 hours.

Data Presentation & Interpretation

Expected Results (Scenario: Validated Target)

If Oxane-3-sulfonamide is specific to CA9, the KO cells should be significantly less sensitive to the drug.

Table 1: Theoretical IC50 Comparison

Cell LineConditionOxane-3-sulfonamide IC50Interpretation
MDA-MB-231 (WT) Normoxia> 50 µMTarget (CA9) is not expressed; drug inactive.
MDA-MB-231 (WT) Hypoxia (1% O2)150 nM Target expressed; drug is potent.
MDA-MB-231 (CA9-KO) Hypoxia (1% O2)> 50 µM Target removed; drug loses potency. VALIDATED.

Note: If the IC50 in the KO line remains at 150 nM, the drug is killing cells via an off-target mechanism.

Visualizing the Validation Logic

TargetValidation cluster_WT Scenario A: Wild Type Cells cluster_KO Scenario B: CRISPR KO Cells Drug Oxane-3-sulfonamide Target Target: CA9 (Hypoxia Induced) Drug->Target Primary Binding OffTarget Off-Target: ??? (Unknown Protein) Drug->OffTarget Promiscuous Binding? Phenotype Cell Death (Reduced Viability) Target->Phenotype Valid Mechanism OffTarget->Phenotype Toxicity Drug_KO Oxane-3-sulfonamide Drug_KO->Phenotype If death persists: OFF-TARGET Drug_KO->Phenotype If survival: ON-TARGET Target_KO Target: CA9 (DELETED)

Figure 1: Logic flow for distinguishing on-target efficacy from off-target toxicity. In Scenario B, if the phenotype (death) persists despite the target being deleted, the drug is invalidated.

Experimental Workflow Diagram

Workflow Step1 1. Design & Synthesis (sgRNA + Cas9 Protein) Step2 2. RNP Assembly (15 min @ RT) Step1->Step2 Step3 3. Transfection (Electroporation of RNPs) Step2->Step3 Step4 4. Genotyping (48h) (TIDE/ICE Analysis) Step3->Step4 Step4->Step1 If Indels < 20% Step5 5. Functional Assay (Dose Response in Hypoxia) Step4->Step5 If Indels > 80%

Figure 2: Step-by-step experimental workflow for RNP-mediated CRISPR validation.

References

  • Sheltzer, J. M., et al. (2019).[2] "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Synthego Performance Analysis. (2023). "ICE: Inference of CRISPR Edits Analysis Tool." Synthego.

  • Broad Institute. (2023). "Genetic Perturbation Platform: sgRNA Design and Validation." Broad Institute.

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A Comparative Transcriptomic Guide to Understanding the Effects of Oxane-3-sulfonamide (OXS-473), a Novel Microtubule-Destabilizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of a novel investigational compound, Oxane-3-sulfonamide (internally designated OXS-473), against established and alternative microtubule-targeting agents. By leveraging the power of comparative transcriptomics, we aim to elucidate the unique molecular mechanisms of OXS-473 and predict its potential therapeutic advantages in the context of triple-negative breast cancer (TNBC).

Introduction: The Emergence of Novel Sulfonamides in Oncology

The sulfonamide functional group, a cornerstone of antimicrobial therapy, has seen a resurgence in medicinal chemistry, with novel derivatives demonstrating potent anti-tumor activities.[1][2] These next-generation sulfonamides often possess mechanisms of action distinct from their antimicrobial predecessors, targeting fundamental cancer processes such as angiogenesis, cell cycle progression, and microtubule dynamics.[2][3]

OXS-473 is a novel, structurally distinct oxane-containing sulfonamide that has shown promising cytostatic effects in preclinical TNBC models. Preliminary evidence suggests that OXS-473 functions as a microtubule-destabilizing agent, binding to the colchicine site on β-tubulin and thereby inhibiting microtubule polymerization.[4] This mechanism is a validated strategy in cancer therapy; however, existing agents are often hampered by issues of toxicity and the development of resistance.

Transcriptomic profiling via RNA sequencing (RNA-seq) offers a powerful, unbiased lens to survey the global gene expression changes induced by a compound.[5][6] This approach allows us to move beyond a single molecular target and build a comprehensive "fingerprint" of a drug's activity, revealing both on-target and off-target effects, and providing insights into potential mechanisms of resistance and synergy.[6][7] This guide details the experimental framework and bioinformatic analysis for a comparative transcriptomics study designed to differentiate OXS-473 from other microtubule-targeting agents.

The Comparative Framework: Contextualizing OXS-473's Activity

To understand the unique transcriptomic signature of OXS-473, a carefully selected panel of comparator compounds is essential. The chosen agents represent different chemical classes and binding sites, providing a robust framework for comparison.

  • Paclitaxel (Taxol®): A first-line chemotherapeutic for TNBC, Paclitaxel represents the "gold standard" microtubule-targeting agent.[8][9] Unlike OXS-473, it stabilizes microtubules, leading to mitotic arrest.[10] Comparing their transcriptomic profiles will highlight the divergent cellular responses to microtubule stabilization versus destabilization.

  • ABT-751: An investigational sulfonamide that also binds the colchicine site on tubulin to inhibit polymerization.[4] As a compound with a similar chemical scaffold and proposed mechanism, ABT-751 serves as a close structural and functional analogue to OXS-473, helping to isolate the effects of the unique oxane moiety in our lead compound.

  • Combretastatin A-4 (CA-4): A natural product and potent vascular-disrupting agent that, like OXS-473, inhibits tubulin polymerization by binding to the colchicine site.[11][12] Its clinical development has been challenged by poor water solubility and a narrow therapeutic window.[11] This comparison will help determine if OXS-473 induces a more favorable transcriptomic profile with potentially fewer off-target toxicities.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. In cancer therapy, disrupting their function during mitosis is a highly effective strategy to induce cell cycle arrest and apoptosis.[10] OXS-473, ABT-751, and CA-4 are all proposed to act by inhibiting the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream events.

G cluster_0 Cellular State cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption Leads to OXS-473 OXS-473 OXS-473->Tubulin Dimers Binds to Colchicine Site ABT-751 ABT-751 ABT-751->Tubulin Dimers Binds to Colchicine Site CA-4 CA-4 CA-4->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Figure 1: Proposed mechanism of action for OXS-473 and comparator compounds.

Experimental Design and Protocols

A robust and well-controlled experimental design is critical for generating high-quality, reproducible transcriptomic data.[13] The following protocols are designed to minimize technical variability and ensure the reliable detection of drug-induced gene expression changes.

G start 1. Cell Culture MDA-MB-231 Cells treatment 2. Treatment - OXS-473 (IC50) - Paclitaxel (IC50) - ABT-751 (IC50) - CA-4 (IC50) - DMSO Vehicle Control (n=3 replicates per condition) start->treatment harvest 3. RNA Extraction 24-hour time point treatment->harvest qc1 4. Quality Control - RIN Assessment - Quantification harvest->qc1 library_prep 5. Library Preparation Poly(A) Selection (3' mRNA-Seq) qc1->library_prep RIN > 8 sequencing 6. Sequencing Illumina NextSeq library_prep->sequencing end Raw Data (FASTQ) sequencing->end

Figure 2: Experimental workflow for the comparative transcriptomics study.
Protocol: Cell Culture and Treatment
  • Cell Line: MDA-MB-231 (human triple-negative breast adenocarcinoma) cells will be used as they are a well-established and relevant model for TNBC research.

  • Culture Conditions: Cells will be cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells will be seeded in 6-well plates to achieve approximately 70-80% confluency at the time of treatment.

  • Treatment: Cells will be treated with each compound (OXS-473, Paclitaxel, ABT-751, CA-4) at their respective pre-determined IC50 concentrations for 24 hours. A DMSO vehicle control will be run in parallel. Each condition will be performed in biological triplicate (n=3).

Protocol: RNA Extraction and Quality Control
  • Lysis and Homogenization: After 24 hours, media will be aspirated, cells washed with PBS, and lysed directly in the well using TRIzol™ Reagent.

  • RNA Isolation: Total RNA will be isolated using the TRIzol™ protocol followed by a column-based cleanup (e.g., RNeasy Mini Kit, Qiagen) to remove any residual contaminants.

  • Quality Control (QC):

    • Integrity: The RNA Integrity Number (RIN) will be assessed using an Agilent Bioanalyzer. A RIN value > 8 is required to proceed to library preparation.

    • Quantification: RNA concentration will be determined using a Qubit Fluorometer.

Protocol: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Libraries will be prepared using a 3' mRNA-Seq kit (e.g., Lexogen QuantSeq 3' mRNA-Seq). This method is cost-effective for differential gene expression analysis as it generates one fragment per transcript, reducing sequencing depth requirements compared to whole-transcriptome sequencing.

  • Library QC: The quality and fragment size distribution of the final libraries will be assessed using a Bioanalyzer.

  • Sequencing: Libraries will be pooled and sequenced on an Illumina NextSeq platform to generate approximately 10-15 million single-end 75 bp reads per sample.

Bioinformatic Analysis Pipeline

The raw sequencing data will be processed through a standardized bioinformatic pipeline to identify differentially expressed genes and enriched biological pathways.[14][15]

G raw_data 1. Raw Reads (FASTQ) qc2 2. Quality Control (FastQC) raw_data->qc2 trim 3. Adapter Trimming (Trimmomatic) qc2->trim align 4. Alignment (STAR aligner to hg38) trim->align counts 5. Read Quantification (featureCounts) align->counts dge 6. Differential Expression (DESeq2) - Drug vs. DMSO counts->dge pathway 7. Pathway Analysis (GSEA, KEGG) - Upregulated Pathways - Downregulated Pathways dge->pathway viz 8. Visualization - Volcano Plots - Heatmaps dge->viz

Figure 3: Bioinformatic pipeline for RNA-seq data analysis.
  • Quality Control: Raw FASTQ files will be assessed for quality using FastQC.

  • Trimming: Adapters and low-quality bases will be removed using Trimmomatic.

  • Alignment: Cleaned reads will be aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: The number of reads mapping to each gene will be counted using featureCounts.

  • Differential Gene Expression (DGE) Analysis: The R package DESeq2 will be used to identify differentially expressed genes (DEGs) for each drug treatment compared to the DMSO vehicle control.[14][16] DEGs will be defined as those with an adjusted p-value (FDR) < 0.05 and a |log₂(Fold Change)| > 1.

  • Pathway and Gene Ontology (GO) Analysis: Gene Set Enrichment Analysis (GSEA) and tools like goseq will be used to identify biological pathways and processes (e.g., KEGG pathways, GO terms) that are significantly enriched in the lists of DEGs.[17][18]

Comparative Transcriptomic Analysis (Hypothetical Data)

The following tables represent hypothetical but plausible outcomes from the described experiment, designed to illustrate the comparative insights that can be gained.

Table 1: Summary of Differentially Expressed Genes (DEGs)

(Adjusted p-value < 0.05, |Log₂FC| > 1)

Treatment Total DEGs Upregulated Genes Downregulated Genes Unique DEGs
OXS-473 1250680570450
Paclitaxel 1800950850800
ABT-751 980520460210
CA-4 1400750650550
Genes differentially expressed only by that specific compound.

This table would provide a high-level overview of the transcriptomic impact of each drug. A higher number of DEGs, as seen with Paclitaxel, might suggest broader off-target effects. The number of unique DEGs for OXS-473 would be of primary interest, as these genes could define its unique mechanism of action or safety profile.

Table 2: Top Enriched KEGG Pathways (Hypothetical)
Treatment Top Upregulated Pathways Top Downregulated Pathways
OXS-473 p53 signaling pathway, Apoptosis, Cell CyclePI3K-Akt signaling pathway, Focal adhesion
Paclitaxel p53 signaling pathway, Apoptosis, NF-kappa B signalingDNA replication, Cell cycle, Ribosome biogenesis
ABT-751 p53 signaling pathway, ApoptosisFocal adhesion, ECM-receptor interaction
CA-4 Apoptosis, TNF signaling pathway, Vascular smooth muscle contractionPI3K-Akt signaling pathway, Cell Cycle

Pathway analysis provides a biological context for the long lists of DEGs.[19][20] In this hypothetical scenario:

  • All compounds strongly upregulate pathways related to apoptosis and cell cycle arrest (e.g., p53 signaling), confirming their on-target effect as mitotic inhibitors.[21]

  • Paclitaxel uniquely upregulates the NF-kappa B signaling pathway , a known mediator of inflammation and chemoresistance, which could be a transcriptomic marker of its known side effects.

  • OXS-473 and CA-4 both show downregulation of the PI3K-Akt signaling pathway , a key survival pathway in cancer, suggesting an additional, potentially beneficial anti-proliferative mechanism.[21]

  • The unique downregulation of focal adhesion and ECM-receptor interaction pathways by OXS-473 and ABT-751 might suggest an impact on cell adhesion and metastasis not seen with the other agents.

Interpretation and Trustworthiness of the Protocol

This guide outlines a self-validating system for comparative transcriptomics. The inclusion of a gold-standard drug (Paclitaxel) and a close structural analog (ABT-751) provides essential controls. We would expect to see significant overlap in core cell cycle and apoptosis pathways across all treatments, which would validate the experimental system. The true discovery potential lies in the genes and pathways uniquely modulated by OXS-473.

For instance, if OXS-473 shows a strong induction of apoptotic genes but a weaker signature for inflammatory or DNA damage response pathways compared to Paclitaxel, it could suggest a more targeted and less toxic mechanism of action. The unique DEGs identified for OXS-473 would become high-priority targets for mechanistic validation studies (e.g., using qPCR, Western blot, or CRISPR-based screens) to confirm their role in the drug's efficacy.

By grounding our investigation in a robust, multi-faceted comparison, we can build a strong, evidence-based value proposition for the continued development of OXS-473.

References

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